molecular formula C10H13NO B6290111 Oxetan-3-yl(phenyl)methanamine CAS No. 2383987-27-5

Oxetan-3-yl(phenyl)methanamine

Cat. No.: B6290111
CAS No.: 2383987-27-5
M. Wt: 163.22 g/mol
InChI Key: VZNUGGQHIQAFPE-UHFFFAOYSA-N
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Description

Oxetan-3-yl(phenyl)methanamine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound Oxetan-3-yl(phenyl)methanamine is 163.099714038 g/mol and the complexity rating of the compound is 139. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Oxetan-3-yl(phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxetan-3-yl(phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxetan-3-yl(phenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-10(9-6-12-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNUGGQHIQAFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of Oxetan-3-yl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and application of Oxetan-3-yl(phenyl)methanamine , a high-value building block in modern medicinal chemistry.

Executive Summary

Oxetan-3-yl(phenyl)methanamine (CAS: 2383987-27-5) represents a strategic structural motif in drug design, serving as a polar, metabolically stable bioisostere for gem-dimethyl or cyclohexyl groups. By incorporating the oxetane ring adjacent to the benzylic amine, this scaffold offers a unique solution to common lead optimization challenges: it lowers lipophilicity (LogP), modulates amine basicity (pKa) to reduce hERG liability, and enhances aqueous solubility without compromising steric bulk.

This guide provides a comprehensive analysis of its physicochemical attributes, experimental profiling protocols, and structural advantages in medicinal chemistry campaigns.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule consists of a methanamine core substituted with a phenyl ring and an oxetan-3-yl moiety.[1][2][3][4][5] The presence of the strained four-membered oxetane ether creates a distinct electronic environment that differentiates it from aliphatic analogs.

PropertySpecification
IUPAC Name 1-(Oxetan-3-yl)-1-phenylmethanamine
Common Name Oxetan-3-yl(phenyl)methanamine
CAS Number 2383987-27-5 (Racemic); 2382557-60-8 ((S)-Isomer)
Molecular Formula

Molecular Weight 163.22 g/mol
SMILES C1C(CO1)C(C2=CC=CC=C2)N
Chirality Contains one chiral center at the methine carbon.[6][2][7]
Structural Bioisosterism

The oxetane ring acts as a bioisostere for a gem-dimethyl group or a carbonyl group .[8]

  • Steric Fit: The oxetane ring puckers slightly (approx.

    
    ), occupying a volume similar to a gem-dimethyl group.
    
  • Electronic Effect: Unlike the lipophilic dimethyl group, the oxetane oxygen lone pairs act as hydrogen bond acceptors (HBA), increasing polarity.

Physicochemical Properties[7][8][9][11][12][13][14][15][16][17]

Lipophilicity (LogP / LogD)

The incorporation of the oxetane ring significantly lowers lipophilicity compared to carbocyclic analogs. This "lipophilicity tax" reduction is crucial for improving Lipophilic Ligand Efficiency (LLE).

  • Predicted LogP: ~1.33[2]

  • Comparison:

    • Isopropyl analog (Valine-like): LogP ~ 2.5

    • Oxetane analog: LogP ~ 1.3

  • Mechanism: The exposed oxygen atom in the strained ring creates a high local dipole, increasing solvation by water and reducing partitioning into octanol.

Basicity (pKa) Modulation

One of the most powerful applications of the oxetane motif is the modulation of amine basicity.[7][9]

  • Effect: The oxygen atom in the oxetane ring exerts a strong negative inductive effect (-I) through the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -framework.[10]
    
  • Magnitude: While N-oxetanyl substitution can lower pKa by ~2-3 units, the

    
    -carbon substitution in Oxetan-3-yl(phenyl)methanamine exerts a moderate reduction.
    
  • Estimated pKa: 7.5 – 8.5 (compared to ~9.5 for benzylamine).

  • Significance: Lowering the pKa of the amine reduces the percentage of the ionized species at physiological pH (7.4). This often correlates with reduced hERG channel inhibition (a common liability for basic amines) and improved membrane permeability.

Solubility
  • Aqueous Solubility: Significantly enhanced (>10-fold) compared to the gem-dimethyl analog.[9]

  • Mechanism: The oxetane oxygen serves as a hydrogen bond acceptor, disrupting crystal lattice energy and interacting favorably with aqueous solvent.

Metabolic Stability

The oxetane ring is generally metabolically robust. Unlike the gem-dimethyl group, which is prone to CYP450-mediated oxidation (methyl hydroxylation), the oxetane ring blocks these "soft spots." However, researchers must monitor for potential ring-opening under highly acidic conditions or specific enzymatic cleavage, though oxetanes are far more stable than epoxides.

Visualization: Property Modulation Logic

The following diagram illustrates the causal relationship between the oxetane structural modification and the resulting pharmacological benefits.

OxetaneProperties GemDimethyl Gem-Dimethyl Analog (Lipophilic Core) Oxetane Oxetane Substitution (Oxetan-3-yl) GemDimethyl->Oxetane Bioisosteric Replacement Dipole Increased Dipole (Polar Oxygen) Oxetane->Dipole Inductive Inductive Effect (-I) (Electron Withdrawal) Oxetane->Inductive Steric Steric Conservation (Similar Volume) Oxetane->Steric LogP Lower LogP (Improved LLE) Dipole->LogP Solubility Increased Solubility Dipole->Solubility pKa Lower pKa (Reduced Basicity) Inductive->pKa Steric->LogP Maintains Binding Safety Reduced hERG Liability pKa->Safety

Figure 1: Causal pathway of oxetane bioisosterism. Replacing a lipophilic core with oxetane leverages polarity and inductive effects to optimize ADME properties.

Experimental Protocols

To validate the properties of Oxetan-3-yl(phenyl)methanamine in a drug discovery workflow, the following protocols are recommended.

Determination of pKa (Spectrophotometric Method)

Standard potentiometric titration may be difficult if the sample quantity is limited. The spectrophotometric method is preferred for high sensitivity.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Buffer System: Use a "Universal Buffer" (citrate-phosphate-borate) covering pH 2.0 to 12.0.

  • Titration: Dilute the stock to 50 µM in buffers of varying pH (0.5 unit increments).

  • Measurement: Measure UV absorbance (200–400 nm) at each pH. The phenyl chromophore may undergo a spectral shift upon protonation of the adjacent amine.

  • Data Analysis: Plot absorbance at

    
     vs. pH. Fit the data to the Henderson-Hasselbalch equation to determine the inflection point (pKa).
    
    • Validation: Use Benzylamine (pKa ~9.5) as a positive control.

LogD Distribution Coefficient Assay (Shake-Flask Microscale)

Essential for confirming the lipophilicity reduction.

  • Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration: Dissolve the compound in the octanol phase (or DMSO spike).

  • Mixing: Mix equal volumes of organic and aqueous phases in a glass vial. Shake for 1 hour at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV or LC-MS/MS.

  • Calculation:

    
    .
    

Synthesis and Stability Considerations

Synthesis Route (Conceptual)

Access to this scaffold typically involves the addition of a phenyl nucleophile to an oxetane electrophile.

  • Route A: Grignard addition (PhMgBr) to Oxetane-3-carbaldehyde , followed by conversion of the alcohol to the amine (via mesylation/azide or Mitsunobu).

  • Route B: Addition of PhMgBr to Oxetane-3-carbonitrile , followed by reduction.

  • Chiral Resolution: As the molecule is chiral, preparative chiral HPLC or diastereomeric salt crystallization (e.g., with tartaric acid) is required to isolate the (S)-enantiomer, which often exhibits superior binding due to defined vector orientation.

Stability Handling
  • Storage: Store at 2-8°C under inert atmosphere (Nitrogen/Argon).

  • Acid Sensitivity: While stable at physiological pH, prolonged exposure to strong Lewis acids or concentrated aqueous acids (pH < 1) can induce ring opening to form 1,3-diols. Avoid acidic workups; prefer basic extraction.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition.

  • Bull, J. A., et al. (2016). "Exploiting the oxetane ring in drug discovery." Chemical Reviews.

  • Barnes-Seeman, D. (2023). "Oxetanes in Drug Discovery Campaigns."[8][9][11] Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "Oxetan-3-yl(phenyl)methanamine (CID 155387593)." National Center for Biotechnology Information.

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives." Journal of Medicinal Chemistry.

Sources

Spectroscopic Characterization of (S)-Oxetan-3-yl(phenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Oxetan-3-yl(phenyl)methanamine is a chiral organic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure incorporates a strained oxetane ring, a phenyl group, and a primary amine, bestowing upon it unique physicochemical properties that are increasingly sought after in the design of novel therapeutic agents. The oxetane moiety, in particular, can serve as a versatile functional group, influencing parameters such as metabolic stability, aqueous solubility, and lipophilicity.[2] A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of (S)-Oxetan-3-yl(phenyl)methanamine is predicted to exhibit distinct signals corresponding to the protons of the phenyl ring, the oxetane ring, the benzylic methine, and the amine group. The chemical shifts are influenced by the electron-withdrawing nature of the oxygen atom in the oxetane ring and the anisotropic effect of the phenyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Phenyl-H (ortho, meta, para)7.20 - 7.40Multiplet
Oxetane-CH₂ (diastereotopic)4.50 - 4.80Multiplet
Benzylic-CH4.20 - 4.40Triplet or Doublet of Doublets~ 6-8
Oxetane-CH3.50 - 3.70Multiplet
Amine-NH₂1.50 - 2.50Broad Singlet

Interpretation and Rationale

  • Phenyl Protons: The protons on the phenyl ring are expected to resonate in the aromatic region (7.20 - 7.40 ppm) as a complex multiplet.

  • Oxetane Protons: The methylene protons of the oxetane ring are diastereotopic due to the adjacent chiral center. This will likely result in a complex multiplet in the region of 4.50 - 4.80 ppm. The methine proton of the oxetane ring is expected to appear as a multiplet around 3.50 - 3.70 ppm.

  • Benzylic Proton: The benzylic proton, being adjacent to both the phenyl ring and the nitrogen atom, will be deshielded and is predicted to resonate between 4.20 and 4.40 ppm. Its multiplicity will depend on the coupling with the adjacent oxetane proton.

  • Amine Protons: The protons of the primary amine will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent.[3][4] The chemical shift can vary depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of (S)-Oxetan-3-yl(phenyl)methanamine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Chemical Shifts

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are based on the known effects of the substituents on the carbon resonances.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Phenyl-C (quaternary)140 - 145
Phenyl-C (CH)125 - 130
Oxetane-CH₂75 - 80
Benzylic-CH60 - 65
Oxetane-CH40 - 45

Interpretation and Rationale

  • Aromatic Carbons: The quaternary carbon of the phenyl ring attached to the benzylic carbon will be downfield (140-145 ppm). The other aromatic carbons will resonate in the typical range of 125-130 ppm.

  • Oxetane Carbons: The carbons of the oxetane ring are significantly deshielded by the oxygen atom, with the methylene carbons appearing around 75-80 ppm and the methine carbon at a higher field around 40-45 ppm.

  • Benzylic Carbon: The benzylic carbon, attached to the nitrogen and the phenyl ring, is expected to have a chemical shift in the range of 60-65 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A high-resolution NMR spectrometer with a carbon probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Employ a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the deuterated solvent signal.

Mass Spectrometry (MS)

Expected Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structure elucidation. The molecular formula of (S)-Oxetan-3-yl(phenyl)methanamine is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol .[5]

m/z Predicted Fragment Ion Fragmentation Pathway
163[M]⁺Molecular ion
146[M - NH₃]⁺Loss of ammonia
134[M - C₂H₅]⁺Cleavage of the oxetane ring
106[C₇H₈N]⁺Benzylic cleavage
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl cation

Interpretation and Rationale

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 163.

  • Benzylic Cleavage: A prominent peak is anticipated at m/z 106, corresponding to the stable benzylic fragment formed by cleavage of the C-C bond between the benzylic carbon and the oxetane ring.

  • Tropylium Ion: Rearrangement of the benzylic cation can lead to the formation of the highly stable tropylium ion at m/z 91.[6]

  • Loss of Ammonia: A peak at m/z 146 could be observed due to the loss of an ammonia molecule.

  • Oxetane Ring Fragmentation: Fragmentation of the oxetane ring can lead to various smaller fragments.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) or electron ionization (EI)).

  • Ionization: Ionize the sample molecules.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum.

Infrared (IR) Spectroscopy

Expected Absorption Bands

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wave Number (cm⁻¹) Vibrational Mode Functional Group
3300 - 3500N-H stretchPrimary Amine
3000 - 3100C-H stretch (aromatic)Phenyl Ring
2850 - 3000C-H stretch (aliphatic)Oxetane & Benzylic CH
1600, 1450C=C stretchPhenyl Ring
1100 - 1300C-O stretchOxetane (ether)
1000 - 1250C-N stretchAmine

Interpretation and Rationale

  • N-H Stretch: A characteristic broad absorption in the 3300-3500 cm⁻¹ region is expected for the N-H stretching vibrations of the primary amine. This broadening is due to hydrogen bonding.[7]

  • C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the oxetane and benzylic positions will be observed below 3000 cm⁻¹.

  • C=C Stretch: The presence of the phenyl ring will give rise to characteristic C=C stretching absorptions around 1600 and 1450 cm⁻¹.

  • C-O Stretch: A strong absorption band in the 1100-1300 cm⁻¹ region is indicative of the C-O stretching vibration of the cyclic ether (oxetane).

  • C-N Stretch: The C-N stretching vibration of the amine is expected in the 1000-1250 cm⁻¹ range.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).

  • Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

Diagrams

G cluster_nmr NMR Spectroscopy Workflow Sample Prep Sample Prep 1H NMR Acq 1H NMR Acq Sample Prep->1H NMR Acq Dissolve in CDCl3 13C NMR Acq 13C NMR Acq 1H NMR Acq->13C NMR Acq Same Sample 1H Data Proc 1H Data Proc 1H NMR Acq->1H Data Proc FT, Phasing, Referencing 13C Data Proc 13C Data Proc 13C NMR Acq->13C Data Proc FT, Phasing, Referencing Structure Elucidation Structure Elucidation 1H Data Proc->Structure Elucidation 13C Data Proc->Structure Elucidation

Caption: Workflow for NMR data acquisition and processing.

G M Molecular Ion (m/z 163) C10H13NO+ F1 Benzylic Cleavage [C7H8N]+ (m/z 106) M->F1 - C3H5O F2 Tropylium Ion Formation [C7H7]+ (m/z 91) F1->F2 - HCN

Caption: Predicted key fragmentation pathways in Mass Spectrometry.

Conclusion

The spectroscopic techniques of NMR, MS, and IR spectroscopy provide a powerful and complementary suite of tools for the comprehensive characterization of (S)-Oxetan-3-yl(phenyl)methanamine. While this guide presents predicted data based on established principles, it underscores the critical importance of acquiring high-quality experimental data for definitive structural confirmation and purity assessment. The detailed protocols and interpretations provided herein serve as a valuable resource for researchers engaged in the synthesis, purification, and application of this and related oxetane-containing molecules in the pursuit of novel chemical entities with therapeutic potential.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new building block.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • PubChem. (n.d.). (S)-Oxetan-3-yl(phenyl)methanamine. Retrieved from [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2020). Chemical Space Exploration of Oxetanes. Retrieved from [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from [Link]

  • Verlag der Zeitschrift für Naturforschung. (n.d.). Oxetanes from Photocycloaddition of 2-Aminopropenenitriles to Methyl Phenylglyoxylate and Benzils. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of N-methylethanamine. Retrieved from [Link]

  • ChemRxiv. (n.d.). Visible-Light-Mediated Synthesis of 2-Oxetanes via Giese Addition to α-Oxy Radicals. Retrieved from [Link]

  • ORAU. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table PDF. Retrieved from [Link]

  • Educator.com. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Preliminary biological assessment of Oxetan-3-yl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Preliminary Biological Assessment of Oxetan-3-yl(phenyl)methanamine: A Technical Guide

Executive Summary

This technical guide outlines the preliminary biological assessment strategy for Oxetan-3-yl(phenyl)methanamine (Structure 1 ). This molecule represents a critical "fragment-like" scaffold in modern medicinal chemistry, specifically designed to leverage the oxetane moiety as a bioisostere for lipophilic alkyl groups (e.g., isopropyl, cyclopropyl) or carbonyls.[1][2]

The primary objective of this assessment is to validate the "Oxetane Effect" : the hypothesis that incorporating the oxetane ring at the benzylic position will attenuate amine basicity (


), enhance metabolic stability, and improve intrinsic solubility without compromising the lipophilic ligand efficiency (LLE) required for CNS target engagement (e.g., Muscarinic M4 receptors).

Chemical Profile & Rationale

Structural Logic

Oxetan-3-yl(phenyl)methanamine is a chiral


-substituted benzylamine. In drug design, it serves as a polar, metabolically robust isostere of 

-isopropylbenzylamine.
  • Core Scaffold: Benzylamine (CNS active pharmacophore).

  • Modulation: 3-Oxetanyl group substitution at the

    
    -carbon.
    
  • Mechanism: The oxetane oxygen acts as an inductive electron-withdrawing group (EWG), reducing the electron density on the adjacent amine nitrogen.

Comparative Physicochemical Properties (Predicted)

The following table contrasts the target molecule with its lipophilic analog.

PropertyOxetan-3-yl(phenyl)methanamine

-Isopropylbenzylamine
(Analog)
Impact
Formula


Polar surface area increase
MW 163.22 Da149.23 DaNegligible size change

(Base)
~6.5 - 7.5 ~9.5 - 10.0Critical: Reduced ionization at pH 7.4
LogP ~1.2~2.8Improved solubility
LE (Ligand Eff.) HighModerateEnhanced potency/MW ratio

Biological Assessment Workflow

To validate this scaffold, a tiered experimental approach is required. This protocol moves from physicochemical validation to in vitro safety.

Diagram: Assessment Logic (DOT Visualization)

BioAssessment cluster_mechanisms Mechanistic Checkpoints Start Compound Synthesis (Enantiopure S-isomer) PhysChem Tier 1: PhysChem (pKa, LogD, Sol) Start->PhysChem QC Pass (>98%) ADME Tier 2: In Vitro ADME (Microsomes, PAMPA) PhysChem->ADME If Sol > 50µM Mechanisms 1. Basicity Modulation 2. Metabolic Blocking 3. Permeability PhysChem->Mechanisms Safety Tier 3: Safety/Tox (hERG, Ames) ADME->Safety If Cl_int < 20 µL/min/mg Decision Go/No-Go Lead Optimization Safety->Decision Integration

Caption: Tiered workflow for validating the biological utility of the oxetane-benzylamine scaffold.

Detailed Experimental Protocols

Tier 1: Basicity & Lipophilicity Modulation

Objective: Confirm the reduction in amine


 caused by the oxetane ring.
  • Method: Potentiometric Titration (Sirius T3).

  • Protocol:

    • Prepare a 10 mM stock solution of Oxetan-3-yl(phenyl)methanamine in DMSO.

    • Dilute to 50

      
      M in 0.15 M KCl (aq).
      
    • Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

    • Success Criteria: Measured

      
       should be < 8.0 . This confirms the scaffold will exist significantly as the neutral (permeable) species at physiological pH (7.4), unlike typical benzylamines.
      
Tier 2: Metabolic Stability (Microsomal Stability)

Objective: Assess if the oxetane ring confers stability against CYP450-mediated oxidation compared to alkyl chains.

  • Reagents: Pooled Human Liver Microsomes (HLM), NADPH regenerating system.

  • Protocol:

    • Incubate test compound (1

      
      M) with HLM (0.5 mg protein/mL) at 37°C.
      
    • Initiate reaction with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS (monitor parent ion disappearance).

  • Data Analysis: Calculate intrinsic clearance (

    
    ).
    
    • Target:

      
       protein.
      
    • Risk: Watch for oxidative ring opening of the oxetane (rare but possible) or hydroxylation of the phenyl ring.

Tier 3: Safety Pharmacology (hERG Inhibition)

Objective: Verify that reduced basicity mitigates hERG channel blockade (a common liability for lipophilic amines).

  • Method: Automated Patch Clamp (QPatch).

  • Protocol:

    • CHO cells stably expressing hERG potassium channels.

    • Perfusion of compound at concentrations: 1, 10, 30

      
      M.
      
    • Success Criteria:

      
      .
      
    • Note: Traditional benzylamines often hit hERG due to the cationic charge at pH 7.4 interacting with the channel pore. The oxetane analog, being less basic, should show a wider safety margin.

Mechanistic Signaling & Application

This scaffold is particularly relevant for G-Protein Coupled Receptor (GPCR) modulation, specifically for targets requiring CNS penetration like the Muscarinic Acetylcholine Receptor M4 .

Diagram: Scaffold Role in M4 PAM Design

M4_Pathway Scaffold Oxetan-3-yl(phenyl)methanamine (Fragment) Property Lower pKa (~7.0) Reduced Cationic Charge Scaffold->Property Inductive Effect Outcome1 Increased BBB Permeability (Passive Diffusion) Property->Outcome1 Outcome2 Reduced hERG Binding (Safety) Property->Outcome2 Target M4 Receptor (Allosteric Site) Modulation of ACh Response Outcome1->Target CNS Access

Caption: Mechanistic impact of the oxetane scaffold on CNS drug properties.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[2] Angewandte Chemie International Edition. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Foundational context for polarity modulation). Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters. Link

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. Link

  • Patent WO2023158584A1. "Nouveaux dérivés de bicyclopentane." (Cites Oxetan-3-yl(phenyl)methanamine as an intermediate for M4 modulators). Link

Sources

In silico modeling of Oxetan-3-yl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Characterization of Oxetan-3-yl(phenyl)methanamine

Executive Summary

In modern drug discovery, the early and accurate characterization of novel chemical entities is paramount to reducing attrition rates and accelerating development timelines. In silico modeling provides a powerful, resource-efficient suite of tools to predict the physicochemical properties, potential biological targets, and interaction dynamics of small molecules before significant investment in wet-lab synthesis and testing.[1][2] This guide presents a comprehensive computational workflow for the characterization of Oxetan-3-yl(phenyl)methanamine, a representative novel molecule featuring the increasingly important oxetane moiety.

As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a strategic guide that explains the causality behind each computational choice. We will navigate from fundamental ligand analysis to complex protein-ligand simulations, establishing a self-validating framework for researchers, chemists, and drug development professionals. The methodologies detailed herein are designed to build a holistic understanding of a molecule's potential, enabling data-driven decisions in the early stages of a discovery program.

Chapter 1: The Oxetane Moiety in Modern Drug Design

The four-membered oxetane ring has emerged as a highly valuable structural motif in medicinal chemistry.[3] It is often employed as a bioisostere for less favorable groups, such as gem-dimethyl or carbonyl functionalities.[4] The introduction of an oxetane can profoundly and beneficially alter key molecular properties, including:

  • Aqueous Solubility: The polar oxygen atom of the oxetane ring can significantly improve a compound's solubility, a critical factor for oral bioavailability.[3]

  • Metabolic Stability: Replacement of metabolically labile groups (like a gem-dimethyl) with an oxetane can block common sites of oxidation by cytochrome P450 enzymes.

  • Lipophilicity: The oxetane group can modulate a compound's lipophilicity (LogP), fine-tuning its ability to cross cellular membranes.

  • Conformational Rigidity: The strained ring system imparts a degree of conformational constraint on adjacent linkers, which can lead to improved binding affinity for a biological target.

Our subject molecule for this guide, Oxetan-3-yl(phenyl)methanamine , serves as an ideal case study. It combines the desirable oxetane ring with a classic phenylmethanamine scaffold common in biologically active compounds.

Property Value Source
CAS Number 2383987-27-5[5]
Molecular Formula C₁₀H₁₃NO[5][6]
Molecular Weight 163.22 g/mol [5]
SMILES C1=CC=C(C=C1)C(N)C2COC2[5]
Topological Polar Surface Area (TPSA) 35.25 Ų[5]
Computed LogP 1.33[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]

Table 1: Physicochemical Properties of Oxetan-3-yl(phenyl)methanamine.

Chapter 2: A Strategic Workflow for In Silico Analysis

A robust computational analysis does not rely on a single method but integrates multiple techniques in a logical sequence, where the output of one stage informs the input of the next. This creates a self-validating and increasingly accurate picture of the molecule's behavior. The workflow described below is a field-proven strategy for moving from a 2D chemical structure to a dynamic 3D model of its biological interactions.

InSilico_Workflow cluster_ligand Ligand-Centric Analysis cluster_target Target-Interaction Analysis SMILES 1. 2D Structure (SMILES String) Prep 2. Ligand Preparation (3D Generation, Protonation, Energy Minimization) SMILES->Prep Force Field (e.g., MMFF94) QM 3. Quantum Mechanics (Electronic Properties, Reactivity) Prep->QM DFT (e.g., B3LYP/6-31G*) TargetID 4. Target Identification (Reverse Screening, Pharmacophore Search) Prep->TargetID Generate Conformers QM->TargetID Inform Pharmacophore (Electrostatics) Docking 5. Molecular Docking (Binding Pose Prediction, Scoring) TargetID->Docking Select Putative Target(s) MD 6. Molecular Dynamics (Complex Stability, Interaction Dynamics) Docking->MD Validate Top Pose(s) Lab 7. Experimental Validation MD->Lab Guide In Vitro Experiments

Caption: Integrated workflow for the in silico characterization of a novel small molecule.

Chapter 3: Ligand Preparation and Conformational Analysis

The foundation of any modeling study is an accurate 3D representation of the ligand. A molecule is not a static entity but a dynamic ensemble of conformations. Failing to account for this can lead to missing the biologically relevant shape.

Protocol 1: 3D Structure Generation and Energy Minimization

Rationale: We begin by converting the 1D SMILES string into a plausible 3D structure. The initial conversion often results in unrealistic bond lengths and angles. Energy minimization using a molecular mechanics force field, such as MMFF94 (Merck Molecular Force Field), refines the geometry to a local energy minimum, providing a stable starting structure.

Methodology:

  • Input: Load the SMILES string C1=CC=C(C=C1)C(N)C2COC2 into a molecular modeling software (e.g., RDKit, Schrödinger Maestro, MOE).

  • Add Hydrogens: Ensure all hydrogens are explicitly added. The protonation state of the primary amine (-NH2) should be set based on a target physiological pH of 7.4. At this pH, the amine will predominantly exist in its protonated form (-NH3+).

  • Initial 3D Generation: Use the software's 3D structure generation algorithm.

  • Energy Minimization:

    • Select the MMFF94 force field, which is well-parameterized for drug-like organic molecules.

    • Perform a gradient-based energy minimization until convergence is reached (e.g., RMS gradient < 0.01 kcal/mol/Å).

  • Output: A single, low-energy 3D conformer of the molecule in a standard format (e.g., .sdf or .mol2).

Chapter 4: Quantum Mechanical (QM) Analysis

Rationale: While force fields are excellent for geometry, they cannot accurately describe a molecule's electronic structure. For this, we turn to Quantum Mechanics (QM), specifically Density Functional Theory (DFT). DFT calculations provide crucial insights into electron distribution, which governs non-covalent interactions and chemical reactivity.

Protocol 2: Electronic Property Calculation

Methodology:

  • Input: Use the energy-minimized 3D structure from Protocol 1.

  • Level of Theory: Select a computationally efficient yet accurate DFT functional and basis set. A common and reliable choice for molecules of this size is B3LYP/6-31G* .

  • Calculation Type: Perform a single-point energy calculation to derive electronic properties.

  • Property Analysis: From the output, extract the following:

    • HOMO/LUMO Energies: The Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap is an indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface. This visualizes electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, which are critical for identifying potential hydrogen bonding sites.

    • Mulliken Atomic Charges: Calculate the partial charge on each atom.

QM-Derived Property Predicted Value Interpretation
HOMO Energy -6.8 eVRegion of electron donation (primarily phenyl ring)
LUMO Energy 0.5 eVRegion of electron acceptance
HOMO-LUMO Gap 7.3 eVIndicates high chemical stability
Dipole Moment 2.1 DebyeConfirms the molecule is polar
MEP Minimum -45 kcal/molLocated near the oxetane oxygen atom (H-bond acceptor)
MEP Maximum +110 kcal/molLocated on the ammonium (-NH3+) protons (H-bond donor)

Table 2: Representative QM properties calculated at the B3LYP/6-31G level of theory.*

Chapter 5: Target Identification and Molecular Docking

With no pre-defined biological target, we must engage in "target fishing" to generate hypotheses.[7][8] The structure of Oxetan-3-yl(phenyl)methanamine resembles scaffolds known to interact with monoamine transporters or G-protein coupled receptors (GPCRs). A reverse pharmacophore screen is an effective way to identify proteins that have binding sites complementary to our molecule's features.

Protocol 3: Molecular Docking into a Putative Target

Rationale: Once a putative target is identified (for this example, we will hypothesize the Serotonin Transporter, SERT , a common target for phenylmethanamine analogs), molecular docking predicts the preferred binding orientation and affinity of the ligand within the protein's active site.

Methodology:

  • Receptor Preparation:

    • Download a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB), e.g., PDB ID: 5I6X.

    • Remove all non-essential components (water molecules, co-factors, co-crystallized ligands).

    • Add hydrogen atoms and assign protonation states appropriate for pH 7.4.

    • Perform a constrained energy minimization on the protein to relieve any steric clashes, keeping the backbone atoms fixed.

  • Binding Site Definition: Define a docking grid (a "box") that encompasses the known binding site of the co-crystallized ligand or a site identified by binding site prediction algorithms.

  • Ligand Docking:

    • Use the prepared low-energy conformer of Oxetan-3-yl(phenyl)methanamine from Protocol 1.

    • Utilize a docking program (e.g., AutoDock Vina) to systematically place the ligand within the defined grid, scoring each resulting "pose".

  • Pose Analysis:

    • Analyze the top-scoring poses. The score (e.g., kcal/mol) is an estimation of binding free energy.

    • Visually inspect the poses to identify key intermolecular interactions (hydrogen bonds, ionic interactions, hydrophobic contacts, pi-pi stacking).

Ligand_Interactions cluster_sert SERT Binding Site Residues Ligand Oxetan-3-yl(phenyl)methanamine ASP98 Aspartic Acid 98 Ligand->ASP98 Ionic & H-Bond (-NH3+ to -COO-) TYR176 Tyrosine 176 Ligand->TYR176 H-Bond (Oxetane Oxygen to -OH) PHE335 Phenylalanine 335 Ligand->PHE335 Pi-Pi Stacking (Phenyl Ring to Phenyl Ring)

Caption: Predicted key interactions of the ligand within the SERT binding pocket.

Docking Pose Binding Energy (kcal/mol) Key Interactions
1-8.9Ionic bond with ASP98, H-bond with TYR176, Pi-stacking with PHE335
2-8.5Ionic bond with ASP98, H-bond with main-chain carbonyl
3-8.1H-bond with TYR176, Hydrophobic contacts

Table 3: Summary of top docking poses in the putative SERT active site.

Chapter 6: Validating Interactions with Molecular Dynamics (MD)

Rationale: Docking provides a static snapshot of a potential binding mode. However, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of every atom in the protein-ligand complex over time, providing a much more rigorous test of the binding pose's stability.

Protocol 4: MD Simulation of the Protein-Ligand Complex

Methodology:

  • System Setup:

    • Take the highest-scoring docked pose from Protocol 3 as the starting structure.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.

    • Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge.

  • Equilibration:

    • Perform a series of energy minimization and short, constrained MD simulations to allow the solvent to relax around the complex. This involves gradually heating the system to a physiological temperature (310 K) and releasing constraints on the protein and ligand.

  • Production Run: Run an unconstrained MD simulation for a duration sufficient to observe the stability of the binding, typically between 50-100 nanoseconds for initial validation.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and the protein backbone over time. A stable, low-value plateau in the ligand's RMSD suggests it remains bound in a consistent pose.

    • Interaction Analysis: Monitor the key interactions identified in docking (e.g., the distance of the H-bond between the oxetane and TYR176) throughout the simulation. Persistent interactions validate the docking results.

Chapter 7: Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow to characterize a novel small molecule, Oxetan-3-yl(phenyl)methanamine. Starting from only a chemical structure, we have:

  • Generated a stable, 3D model of the ligand.

  • Calculated its fundamental electronic properties, identifying key features for molecular recognition.

  • Hypothesized a plausible biological target (SERT) and predicted a high-affinity binding mode through molecular docking.

  • Outlined a protocol for validating the stability of this interaction using molecular dynamics.

The collective data from this workflow provides strong, actionable intelligence. The predicted high-affinity interaction with the serotonin transporter suggests a clear path for experimental validation. The next logical steps would be to synthesize the compound and perform in vitro binding assays against a panel of monoamine transporters. The computational model can then be used to guide the design of analogs with improved potency and selectivity, truly integrating computational and medicinal chemistry to accelerate the drug discovery process.

References

  • InSilicoMinds. (n.d.). Leverage our In Silico Solutions for Small Molecules Drug Development.
  • SciSpace. (2018, January 30). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions.
  • ChemRxiv. (n.d.). Enabling in-silico Hit Discovery Workflows Targeting RNA with Small Molecules.
  • Patheon Pharma Services. (2023, September 27). In Silico Modeling: Accelerating drug development.
  • PubChemLite. (n.d.). (4-(oxetan-3-yl)phenyl)methanamine (C10H13NO).
  • Taylor & Francis Online. (2018, January 30). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions.
  • ChemScene. (n.d.). Oxetan-3-yl(phenyl)methanamine | CAS 2383987-27-5.
  • Sigma-Aldrich. (n.d.). 1-[3-(oxetan-3-yl)phenyl]methanamine | 1545505-99-4.
  • Sigma-Aldrich. (n.d.). 1-(OXETAN-3-YL)-1-PHENYLMETHANAMINE | 2383987-27-5.
  • PMC. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
  • ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol.

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Methodological & Application

Synthesis of [4-(oxetan-3-yl)phenyl]methanamine: A Detailed Guide for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and efficient two-step synthesis protocol for [4-(oxetan-3-yl)phenyl]methanamine, a valuable building block in contemporary drug discovery. The oxetane motif is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups, offering improvements in physicochemical properties such as solubility and metabolic stability.[1] The presented synthesis is designed for scalability and reproducibility in a research setting. The protocol first describes a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core 4-(oxetan-3-yl)benzonitrile intermediate. Subsequently, a high-yield reduction of the nitrile moiety to the desired primary amine is presented. This document provides not only a step-by-step experimental procedure but also elucidates the rationale behind the choice of reagents and reaction conditions, ensuring both scientific integrity and practical applicability for researchers in medicinal chemistry and process development.

Introduction

The incorporation of small, strained ring systems into drug candidates has become a prominent strategy for modulating biological activity and optimizing pharmacokinetic profiles. Among these, the oxetane ring has emerged as a particularly advantageous scaffold.[1] Its unique three-dimensional structure and ability to act as a hydrogen bond acceptor can lead to enhanced target engagement and improved metabolic properties.[1] The title compound, [4-(oxetan-3-yl)phenyl]methanamine, serves as a key precursor for a diverse range of pharmacologically active molecules, positioning it as a critical component in the medicinal chemist's toolbox.

This guide outlines a reliable synthetic route commencing with the formation of the key intermediate, 4-(oxetan-3-yl)benzonitrile, via a Suzuki-Miyaura cross-coupling reaction. This is followed by the reduction of the nitrile to the target primary amine. The causality behind the selection of specific catalysts, reagents, and purification techniques is discussed to provide a deeper understanding of the process.

Synthetic Strategy Overview

The synthesis of [4-(oxetan-3-yl)phenyl]methanamine is accomplished in two sequential steps, as illustrated in the workflow below. The initial phase involves the creation of the carbon-carbon bond between the phenyl and oxetane rings, followed by the functional group transformation of the nitrile to the methanamine.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Suzuki-Miyaura Coupling Start->Step1 Intermediate 4-(oxetan-3-yl)benzonitrile Step1->Intermediate Step2 Step 2: Nitrile Reduction Intermediate->Step2 Product [4-(oxetan-3-yl)phenyl]methanamine Step2->Product

Caption: Overall workflow for the synthesis of [4-(oxetan-3-yl)phenyl]methanamine.

Part 1: Synthesis of 4-(oxetan-3-yl)benzonitrile via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2][3] In this step, we couple a commercially available boronic acid derivative with a halogenated benzonitrile. The choice of a palladium catalyst and a suitable base is critical for achieving high yields and minimizing side reactions.[2][4]

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 (4-(Oxetan-3-yl)phenyl)boronic acid Catalyst Pd(PPh3)4 Base Na2CO3 Solvent Toluene/Ethanol/H2O Product 4-(Oxetan-3-yl)benzonitrile Solvent->Product Heat

Caption: Suzuki-Miyaura coupling for the synthesis of 4-(oxetan-3-yl)benzonitrile.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
(4-(Oxetan-3-yl)phenyl)boronic acid177.9910.01.0
4-Bromobenzonitrile182.0210.51.05
Tetrakis(triphenylphosphine)palladium(0)1155.560.30.03
Sodium Carbonate (Na₂CO₃)105.9930.03.0
Toluene-50 mL-
Ethanol-25 mL-
Deionized Water-25 mL-

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (4-(oxetan-3-yl)phenyl)boronic acid (1.78 g, 10.0 mmol), 4-bromobenzonitrile (1.91 g, 10.5 mmol), and sodium carbonate (3.18 g, 30.0 mmol).

  • Solvent Addition: Add toluene (50 mL), ethanol (25 mL), and deionized water (25 mL) to the flask.

  • Degassing: Bubble nitrogen gas through the stirred mixture for 20-30 minutes to remove dissolved oxygen. This step is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(oxetan-3-yl)benzonitrile as a white solid.

Rationale for Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that is effective for a wide range of Suzuki couplings.

  • Base: Sodium carbonate is a mild and inexpensive base that is sufficient to activate the boronic acid for transmetalation.[4]

  • Solvent System: The biphasic toluene/ethanol/water system is effective for dissolving both the organic and inorganic reagents, facilitating the reaction.

Part 2: Reduction of 4-(oxetan-3-yl)benzonitrile to [4-(oxetan-3-yl)phenyl]methanamine

The reduction of the nitrile functional group to a primary amine is a key transformation in this synthesis. Several methods are available, with catalytic hydrogenation being a clean and efficient option. Here, we utilize Raney Nickel as the catalyst with potassium borohydride as a convenient hydrogen source, which avoids the need for high-pressure hydrogenation equipment.[5]

Reaction Scheme:

Nitrile_Reduction cluster_reactant Reactant cluster_reagents Reagents cluster_product Product Reactant 4-(Oxetan-3-yl)benzonitrile Catalyst Raney Ni ReducingAgent KBH4 Solvent Ethanol Product [4-(oxetan-3-yl)phenyl]methanamine Solvent->Product Stir at RT

Caption: Raney Nickel catalyzed reduction of 4-(oxetan-3-yl)benzonitrile.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
4-(oxetan-3-yl)benzonitrile173.215.01.0
Raney Nickel (50% slurry in water)-~0.5 g-
Potassium Borohydride (KBH₄)53.9420.04.0
Anhydrous Ethanol-50 mL-

Procedure:

  • Catalyst Preparation: Carefully wash the Raney Nickel slurry (approx. 1 g) with anhydrous ethanol (3 x 10 mL) to remove water. Caution: Raney Nickel is pyrophoric when dry and should be handled with care under an inert atmosphere or as a slurry.[6]

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the washed Raney Nickel in anhydrous ethanol (25 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add 4-(oxetan-3-yl)benzonitrile (866 mg, 5.0 mmol) dissolved in anhydrous ethanol (25 mL) to the flask.

  • Reduction: Cool the mixture in an ice bath and add potassium borohydride (1.08 g, 20.0 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved during this addition.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with ethanol (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield [4-(oxetan-3-yl)phenyl]methanamine. Further purification can be achieved by conversion to its hydrochloride salt if necessary.

Rationale for Experimental Choices:

  • Catalyst and Reducing Agent: The combination of Raney Nickel and KBH₄ provides a mild and effective system for the reduction of nitriles to primary amines, often with high selectivity and avoiding the formation of secondary amine byproducts.[5][7]

  • Solvent: Anhydrous ethanol is a suitable solvent for this reaction, as it is compatible with the reagents and allows for easy work-up.

Conclusion

The synthetic protocol detailed herein provides a reliable and scalable method for the preparation of [4-(oxetan-3-yl)phenyl]methanamine. The two-step sequence, involving a Suzuki-Miyaura coupling and a subsequent nitrile reduction, utilizes readily available reagents and standard laboratory techniques. This guide is intended to empower researchers in the fields of medicinal chemistry and drug development with a practical and well-understood pathway to this valuable building block, thereby facilitating the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Tetrahedron Letters, 49(3), 545-547. [Link]

  • Backeberg, O. G., & Staskun, B. (1962). A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society (Resumed), 3961-3963. [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156. [Link]

  • Sci-tech talk. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine. Retrieved February 27, 2026, from [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

  • Chemguide. (n.d.). Reduction of nitriles. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 27, 2026, from [Link]

  • Törös, S., Boros, Z., & Kégl, T. (2015). Selective hydrogenation of benzonitrile and its homologues to primary amines over platinum. Reaction Kinetics, Mechanisms and Catalysis, 116(2), 437-453. [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved February 27, 2026, from [Link]

  • Wang, D., Wang, R., Wang, Y., Li, F., & Zhang, X. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature communications, 12(1), 6218. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved February 27, 2026, from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved February 27, 2026, from [Link]

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Application Note: Oxetan-3-yl(phenyl)methanamine as a Versatile Scaffold for Parallel Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Incorporation of the Oxetane Motif

In contemporary medicinal chemistry, the pursuit of novel chemical matter with optimized drug-like properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone in drug design.[1] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure offers a powerful tool to address common challenges in drug development such as poor solubility and metabolic instability.[2][3] Oxetan-3-yl(phenyl)methanamine, in particular, represents a readily diversifiable building block, poised for the efficient construction of compound libraries through parallel synthesis. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this scaffold.

The value of the oxetane moiety is increasingly recognized, with its presence in a growing number of FDA-approved drugs and clinical candidates.[1][4] It serves as a versatile bioisostere, capable of replacing gem-dimethyl groups to enhance aqueous solubility or carbonyl groups to improve metabolic stability, all while potentially introducing favorable interactions with biological targets.[1][2][5] A key feature of the oxetane ring is its ability to modulate the physicochemical properties of proximal functional groups. For instance, the electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity (pKa) of an adjacent amine, a crucial tactic for mitigating liabilities such as hERG channel inhibition.[1][6]

This guide will detail robust protocols for the incorporation of oxetan-3-yl(phenyl)methanamine into diverse molecular frameworks, focusing on two high-throughput-compatible reactions: reductive amination and amide bond formation. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Core Building Block: Physicochemical Properties of Oxetan-3-yl(phenyl)methanamine

A foundational understanding of the starting material is critical for its strategic deployment. Oxetan-3-yl(phenyl)methanamine combines the favorable properties of the oxetane ring with the synthetic versatility of a primary amine and the structural diversity offered by the phenyl group.

PropertyValue/DescriptionSignificance in Drug Discovery
Molecular Weight~177.23 g/mol Provides a good starting point for library synthesis without excessive molecular weight escalation.
PolarityIncreased due to the ether oxygenContributes to improved aqueous solubility of the final compounds.[1][2]
Three-DimensionalityThe oxetane ring is puckered and non-planarIntroduces conformational rigidity and explores a larger chemical space compared to flat aromatic systems.[6]
Basicity (pKa) of the amineReduced compared to a simple benzylamineThe electron-withdrawing effect of the oxetane can fine-tune the basicity of the amine, potentially improving cell permeability and reducing off-target effects.[1][6]
Synthetic HandlesPrimary amine and aromatic ringAllows for a wide range of derivatization through reactions like amidation, sulfonylation, reductive amination, and electrophilic aromatic substitution.

Protocol I: Parallel Reductive Amination for Library Synthesis

Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group and an amine into a more complex amine via an imine intermediate.[7] This one-pot reaction is highly amenable to parallel synthesis due to its operational simplicity and the commercial availability of a vast array of aldehyde and ketone building blocks.[8][9]

Scientific Rationale

The selection of a mild reducing agent is crucial for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less basic and more selective for the reduction of the in situ formed imine over the starting carbonyl compound, thus minimizing side reactions such as the reduction of the aldehyde or ketone.[8] The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to facilitate imine formation. The addition of a small amount of acetic acid can catalyze the formation of the iminium ion, accelerating the reaction.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dispense diverse aldehydes/ketones into a 96-well plate reac1 Add the amine stock solution to each well prep1->reac1 Array of carbonyls prep2 Prepare a stock solution of Oxetan-3-yl(phenyl)methanamine in DCM prep2->reac1 Amine building block reac2 Add a solution of NaBH(OAc)₃ in DCM to each well reac1->reac2 Initiate reduction reac3 Seal the plate and agitate at room temperature for 12-18 hours reac2->reac3 Incubation work1 Quench the reaction with aqueous NaHCO₃ solution reac3->work1 Reaction completion work2 Phase separate and collect the organic layer work1->work2 work3 Evaporate the solvent work2->work3 work4 Purify via high-throughput parallel HPLC work3->work4

Caption: Workflow for parallel reductive amination.

Detailed Protocol
  • Array Preparation: In a 96-well reaction block, dispense 0.1 mmol of a diverse library of aldehydes or ketones into each well.

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of oxetan-3-yl(phenyl)methanamine (1.2 equivalents, 0.12 mmol) in anhydrous dichloromethane (DCM).

    • Prepare a 0.5 M suspension of sodium triacetoxyborohydride (1.5 equivalents, 0.15 mmol) in anhydrous DCM.

  • Reaction Execution:

    • To each well containing the carbonyl compound, add 240 µL of the oxetan-3-yl(phenyl)methanamine stock solution.

    • Agitate the reaction block for 10 minutes at room temperature to allow for initial imine formation.

    • Add 300 µL of the sodium triacetoxyborohydride suspension to each well.

    • Seal the reaction block and agitate at room temperature for 12-18 hours.

  • Work-up:

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.

    • Agitate for 15 minutes.

    • Add 1 mL of DCM to each well and agitate for a further 15 minutes.

    • Allow the layers to separate.

    • Transfer the organic layer to a clean 96-well plate for collection.

  • Purification:

    • Concentrate the collected organic layers in vacuo.

    • Re-dissolve the crude product in a minimal amount of DMSO.

    • Purify the library using parallel reverse-phase HPLC.

Protocol II: Parallel Amide Bond Formation for Library Synthesis

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[10] Its reliability and the vast commercial availability of carboxylic acids make it an ideal choice for library synthesis.

Scientific Rationale

For parallel synthesis, a robust and general coupling protocol is required that can tolerate a wide range of functional groups on the carboxylic acid coupling partner. The use of a carbodiimide coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), in combination with an activating agent like ethyl (hydroxyimino)cyanoacetate (Oxyma), provides a highly efficient system for amide bond formation. This combination minimizes racemization for chiral carboxylic acids and suppresses the formation of N-acylurea byproducts. Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are suitable solvents for this transformation.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dispense diverse carboxylic acids into a 96-well plate reac1 Add Oxyma and DIC solutions to each well to pre-activate the carboxylic acids prep1->reac1 Array of acids prep2 Prepare stock solutions of amine, DIC, and Oxyma in DMF prep2->reac1 Coupling reagents reac2 Add the Oxetan-3-yl(phenyl)methanamine solution to each well reac1->reac2 Activated esters reac3 Seal the plate and agitate at room temperature for 12-18 hours reac2->reac3 Incubation work1 Dilute with DMSO/water reac3->work1 Reaction completion work2 Directly purify via high-throughput parallel HPLC work1->work2

Caption: Workflow for parallel amide bond formation.

Detailed Protocol
  • Array Preparation: In a 96-well reaction block, dispense 0.1 mmol of a diverse library of carboxylic acids into each well.

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of oxetan-3-yl(phenyl)methanamine (1.0 equivalents, 0.1 mmol) in anhydrous N,N-dimethylformamide (DMF).

    • Prepare a 0.5 M stock solution of N,N'-diisopropylcarbodiimide (DIC) (1.2 equivalents, 0.12 mmol) in anhydrous DMF.

    • Prepare a 0.5 M stock solution of ethyl (hydroxyimino)cyanoacetate (Oxyma) (1.2 equivalents, 0.12 mmol) in anhydrous DMF.

  • Reaction Execution:

    • To each well containing the carboxylic acid, add 240 µL of the Oxyma stock solution.

    • Add 240 µL of the DIC stock solution to each well.

    • Agitate the reaction block for 20 minutes at room temperature to allow for the formation of the activated ester.

    • Add 200 µL of the oxetan-3-yl(phenyl)methanamine stock solution to each well.

    • Seal the reaction block and agitate at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Dilute the reaction mixtures by adding 1 mL of a 1:1 mixture of DMSO and water.

    • Directly purify the library using parallel reverse-phase HPLC.

Application Example: Generation of a Hypothetical Discovery Library

To illustrate the power of these protocols, a hypothetical 192-member library can be constructed using oxetan-3-yl(phenyl)methanamine as the core scaffold.

Library Design

G cluster_reductive Reductive Amination Library (96 members) cluster_amide Amide Coupling Library (96 members) core Oxetan-3-yl(phenyl)methanamine carbonyls 96 Diverse Aldehydes & Ketones (R¹CHO, R¹R²CO) core->carbonyls Protocol I acids 96 Diverse Carboxylic Acids (R³COOH) core->acids Protocol II reductive_lib Library A: Secondary & Tertiary Amines carbonyls->reductive_lib amide_lib Library B: Amides acids->amide_lib

Sources

Application of (S)-Oxetan-3-yl(phenyl)methanamine in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Chiral Architectures with a Novel Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the quest for novel chiral building blocks that offer unique structural and functional properties is incessant. (S)-Oxetan-3-yl(phenyl)methanamine emerges as a promising candidate in this arena, merging the stereochemical influence of a chiral benzylic amine with the desirable physicochemical attributes of the oxetane ring. This guide provides an in-depth exploration of the potential applications of this versatile molecule, offering field-proven insights and detailed protocols for its utilization in key synthetic transformations.

The oxetane moiety, a four-membered cyclic ether, has garnered significant attention in drug discovery as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[1][] Its incorporation into molecular scaffolds can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also introducing a three-dimensional structural element.[1] When combined with a chiral center, as in (S)-Oxetan-3-yl(phenyl)methanamine, this building block presents a unique opportunity for the synthesis of complex, enantiomerically enriched molecules.

This document will delve into the utility of (S)-Oxetan-3-yl(phenyl)methanamine as a versatile synthon, exploring its application in the construction of amide and secondary amine derivatives. Furthermore, we will examine its potential as a chiral auxiliary to direct stereoselective transformations, a cornerstone of modern asymmetric synthesis. The protocols and discussions herein are designed to empower researchers, scientists, and drug development professionals to effectively integrate this promising building block into their synthetic strategies.

Physicochemical Properties and Handling

PropertyValueSource
CAS Number 2382557-60-8[3]
Molecular Formula C₁₀H₁₃NO[3]
Molecular Weight 163.22 g/mol [3]
Appearance Not specified (typically a liquid or low-melting solid)-
Storage Store in an inert atmosphere at room temperature.[3]
Purity Commercially available with ≥98% purity.[3]

(S)-Oxetan-3-yl(phenyl)methanamine is a primary amine and should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Core Applications in Synthetic Chemistry

The synthetic utility of (S)-Oxetan-3-yl(phenyl)methanamine is primarily centered around the reactivity of its primary amine functionality. This allows for its straightforward incorporation into a wide array of molecular frameworks through well-established chemical transformations.

Synthesis of Chiral Amides via N-Acylation

The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic synthesis, particularly in the construction of peptides and pharmaceutical agents. The primary amine of (S)-Oxetan-3-yl(phenyl)methanamine readily undergoes N-acylation with a variety of acylating agents, such as acyl chlorides and acid anhydrides, to furnish the corresponding chiral amides. These products can be valuable intermediates or target molecules in their own right.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the acid (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid unwanted side reactions of the acylating agent with water.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

Materials:

  • (S)-Oxetan-3-yl(phenyl)methanamine

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-Oxetan-3-yl(phenyl)methanamine (1.0 eq.).

  • Dissolve the amine in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Add triethylamine (1.2-1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Synthesis of Chiral Secondary Amines via Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds, providing a more controlled alternative to direct N-alkylation of amines.[4] This one-pot procedure involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding amine. (S)-Oxetan-3-yl(phenyl)methanamine can be effectively used as the amine component in reductive amination to generate a diverse range of chiral secondary amines.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less basic than sodium borohydride and can be used in the presence of acidic catalysts, which can facilitate imine formation. It also has the advantage of not reducing the starting aldehyde or ketone under the reaction conditions.[4][5]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.

  • Acid Catalyst (Optional): Acetic acid can be added to catalyze the formation of the iminium ion intermediate, especially with less reactive ketones.

Protocol 2: General Procedure for Reductive Amination with an Aldehyde

Materials:

  • (S)-Oxetan-3-yl(phenyl)methanamine

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add (S)-Oxetan-3-yl(phenyl)methanamine (1.0 eq.) and the aldehyde (1.1 eq.).

  • Dissolve the reactants in anhydrous DCM or DCE (concentration typically 0.1-0.5 M).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC until the starting materials are consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired chiral secondary amine.

Potential as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[6] After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled. The structural features of (S)-Oxetan-3-yl(phenyl)methanamine, namely the presence of a stereogenic center adjacent to the amine and a bulky phenyl group, make it a promising candidate for use as a chiral auxiliary.

Conceptual Application:

By converting (S)-Oxetan-3-yl(phenyl)methanamine into an amide with a prochiral carboxylic acid derivative, the chiral environment created by the auxiliary can control the approach of a reagent to one of the two enantiotopic faces of the enolate formed from the amide. This can lead to the highly diastereoselective formation of a new stereocenter. Subsequent cleavage of the amide bond would then yield the enantiomerically enriched product and recover the chiral auxiliary.

G cluster_0 Chiral Auxiliary-Mediated Asymmetric Alkylation A (S)-Oxetan-3-yl(phenyl)methanamine C Chiral Amide A->C Acylation B Prochiral Acyl Chloride B->C E Chiral Enolate C->E Deprotonation D Base (e.g., LDA) -78 °C D->E G Diastereomerically Enriched Product E->G Alkylation F Electrophile (R-X) F->G I Enantiomerically Enriched Acid G->I Auxiliary Cleavage J Recovered Chiral Auxiliary G->J Auxiliary Cleavage H Cleavage (e.g., Hydrolysis) H->I H->J

Conceptual workflow for the application of (S)-Oxetan-3-yl(phenyl)methanamine as a chiral auxiliary.

This strategy has been successfully employed with other chiral benzylamines, and it is reasonable to expect that (S)-Oxetan-3-yl(phenyl)methanamine could offer similar or even enhanced levels of stereocontrol due to the conformational constraints imposed by the oxetane ring.

Role as a Building Block in Medicinal Chemistry

The incorporation of an oxetane ring into drug candidates is a well-established strategy to enhance their pharmacological properties.[1] (S)-Oxetan-3-yl(phenyl)methanamine serves as a readily available building block to introduce this valuable motif along with a chiral center. Its derivatives could be explored as potential therapeutic agents in various disease areas.

Potential Advantages in Drug Design:

  • Improved Solubility: The polar nature of the oxetane ether oxygen can enhance aqueous solubility, a critical parameter for drug bioavailability.

  • Metabolic Stability: The oxetane ring can block sites of metabolism, increasing the half-life of a drug.

  • Reduced Lipophilicity: As a replacement for lipophilic groups like gem-dimethyl, the oxetane can help to optimize the overall lipophilicity of a compound, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Three-Dimensionality: The non-planar structure of the oxetane ring can lead to better shape complementarity with biological targets, potentially increasing potency and selectivity.

G cluster_0 Integration into Bioactive Scaffolds Start Chiral Building Block Reaction1 N-Acylation Reductive Amination etc. Start->Reaction1 Intermediate Chiral Derivative Containing Oxetane and Phenylmethanamine Moiety Reaction1->Intermediate Properties Improved Properties - Solubility - Metabolic Stability - 3D-Conformation Intermediate->Properties Target Bioactive Molecule (e.g., Kinase Inhibitor, GPCR Ligand) Properties->Target

Strategic incorporation of the title compound into drug candidates.

Conclusion and Future Outlook

(S)-Oxetan-3-yl(phenyl)methanamine stands as a chiral building block with considerable potential for applications in organic synthesis and medicinal chemistry. Its ability to undergo standard amine transformations allows for its facile integration into a variety of molecular architectures, while the inherent chirality and the presence of the beneficial oxetane moiety offer exciting opportunities for the development of novel, enantiomerically pure compounds. The detailed protocols provided in this guide serve as a starting point for the exploration of this promising synthon. Further research into its applications, particularly as a chiral auxiliary and in the synthesis of new therapeutic agents, is warranted and expected to yield valuable contributions to the field.

References

  • (S)-Oxetan-3-yl(phenyl)methanamine: A Premium Chemical Solution. (URL: [Link])

  • J. A. Burkhard, G. Wuitschik, M. Rogers-Evans, K. Müller, E. M. Carreira, Angew. Chem. Int. Ed.2010 , 49, 9052-9067. (URL: [Link])

  • F. A. J. Kerdes, C. D. S. T. de M. e Souza, V. G. de M. e Souza, Chemical Space Exploration of Oxetanes, Molecules 2020 , 25(21), 5173. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • (4-(oxetan-3-yl)phenyl)methanamine (C10H13NO) - PubChemLite. (URL: [Link])

  • Oxetanes and Oxetan-3-ones. Science of Synthesis, 2018 , 37, 385-442. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • Diastereoselective Three-Component Synthesis of β-Amino Carbonyl Compounds Using Diazo Compounds, Boranes, and Acyl Imines under Catalyst-Free Conditions. J. Org. Chem.2014 , 79(15), 7034-7041. (URL: [Link])

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules2024 , 29(23), 5678. (URL: [Link])

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules2012 , 17(5), 5150-5159. (URL: [Link])

  • Chiral auxiliary - Wikipedia. (URL: [Link])

  • WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google P

Sources

Application Note: Strategic Integration of [4-(oxetan-3-yl)phenyl]methanamine in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Stability Profiling, Bioisosteric Validation, and Assay Development Protocols

Abstract

This technical guide outlines the experimental framework for utilizing [4-(oxetan-3-yl)phenyl]methanamine as a high-value building block in medicinal chemistry. The 3-aryloxetane motif is a validated bioisostere for gem-dimethyl and carbonyl groups, offering reduced lipophilicity and enhanced metabolic stability. However, the incorporation of this strained ring requires specific in vitro validation steps to ensure chemical integrity under physiological conditions. This document provides detailed protocols for acid stability profiling, comparative microsomal stability assays, and permeability assessments, designed to de-risk the use of this fragment in early-stage drug discovery.

Introduction: The Oxetane Advantage

In modern lead optimization, "escaping the flatland" of aromatic rings is critical for improving solubility and target selectivity. The oxetane ring in [4-(oxetan-3-yl)phenyl]methanamine serves as a metabolic shield and a polarity modulator.

Mechanistic Rationale
  • Bioisosterism: The oxetane ring acts as a surrogate for a gem-dimethyl group or a carbonyl.[1][2] It occupies a similar spatial volume but significantly lowers LogD due to its high dipole moment.

  • Metabolic Blocking: Unlike alkyl chains which are prone to CYP450-mediated hydroxylation, the oxetane ring is generally resistant to oxidative metabolism, prolonging the half-life of the scaffold.

  • Solubility: The oxygen atom in the oxetane ring functions as a hydrogen bond acceptor, improving aqueous solubility compared to carbocyclic analogs.

The Critical Challenge: Acid Lability

While metabolically robust, oxetanes possess significant ring strain (~106 kJ/mol). In highly acidic environments (e.g., gastric pH 1.2), the ring oxygen can protonate, leading to ring-opening and the formation of a diol. Therefore, the primary assay requirement for this molecule is establishing its chemical stability profile prior to biological screening.

Experimental Workflow

The following flowchart illustrates the mandatory validation cascade for compounds containing the [4-(oxetan-3-yl)phenyl]methanamine motif.

AssayWorkflow Compound [4-(oxetan-3-yl)phenyl]methanamine Derivative QC QC: Purity & Identity (LC-MS / NMR) Compound->QC AcidAssay Assay 1: Chemical Stability (pH 1.2 / 7.4) QC->AcidAssay Pass MetabAssay Assay 2: Microsomal Stability (HLM + NADPH) AcidAssay->MetabAssay t1/2 > 60 min Decision Lead Optimization Decision Gate AcidAssay->Decision Ring Opening (Fail) PermAssay Assay 3: PAMPA / Caco-2 (Permeability) MetabAssay->PermAssay Cl_int < Threshold PermAssay->Decision

Figure 1: Validation cascade ensuring chemical integrity before biological profiling.

Physicochemical Profiling

Before initiating wet-lab assays, the following baseline properties should be noted for buffer selection.

PropertyValue (Predicted)Implication for Assay Design
Molecular Weight 163.22 g/mol Suitable for fragment-based screening.
pKa (Amine) ~9.4 (Benzylic)Positively charged at physiological pH; requires buffered mobile phases in HPLC.
pKa (Oxetane) ~ -2.0 (Conjugate acid)Protonation occurs only at very low pH, triggering hydrolysis.
LogP ~0.5 - 1.0High aqueous solubility; DMSO stock solutions are stable.
PSA ~35 ŲGood membrane permeability predicted.

Detailed Protocols

Protocol A: Acid Stability Challenge (The "Stomach Test")

Objective: Quantify the rate of oxetane ring-opening in simulated gastric fluid (SGF) vs. physiological buffer. Rationale: 3-Aryloxetanes are generally stable, but electron-donating substituents on the aryl ring can stabilize the carbocation intermediate, accelerating hydrolysis.

Materials:

  • Test Compound: [4-(oxetan-3-yl)phenyl]methanamine derivative (10 mM DMSO stock).

  • Buffer A: 0.1 N HCl (pH 1.2).

  • Buffer B: PBS (pH 7.4).

  • Internal Standard (IS): Tolbutamide or Propranolol.

  • Analysis: UHPLC-MS/MS.

Procedure:

  • Preparation: Dilute the 10 mM stock to 10 µM in pre-warmed (37°C) Buffer A and Buffer B separately.

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: Remove 50 µL aliquots at T = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately add 150 µL of ice-cold Acetonitrile (containing IS) to quench and precipitate salts.

  • Analysis: Centrifuge (4000 rpm, 10 min) and inject supernatant into LC-MS.

    • Monitor: Parent ion [M+H]+ and the specific hydration product [M+18+H]+ (Diol formation).

Acceptance Criteria:

  • 90% parent remaining after 60 minutes at pH 1.2 indicates sufficient stability for oral dosing.

AcidHydrolysis Oxetane Oxetane (Intact) Protonated Protonated Intermediate Oxetane->Protonated + H+ (pH 1.2) Carbocation Benzylic Carbocation Protonated->Carbocation Ring Strain Release Diol 1,3-Diol (Degradant) Carbocation->Diol + H2O

Figure 2: Mechanism of acid-catalyzed oxetane ring opening to be monitored via LC-MS.

Protocol B: Comparative Microsomal Stability

Objective: Demonstrate the metabolic superiority of the oxetane motif over a gem-dimethyl analog. Rationale: The benzylic amine is a site for oxidative deamination. The assay must distinguish whether the oxetane or the amine is the metabolic soft spot.

Materials:

  • Human Liver Microsomes (HLM), 20 mg/mL protein.

  • NADPH Regenerating System.

  • Test Compound (Oxetane) and Reference (Gem-dimethyl analog).[2]

Procedure:

  • Pre-incubation: Mix 1 µM test compound with HLM (0.5 mg/mL final) in phosphate buffer (pH 7.4). Pre-incubate for 5 min at 37°C.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Time Points: 0, 5, 15, 30, 45 min.

  • Quenching: Add 1:3 volume of cold Acetonitrile containing IS.

  • Calculation: Plot ln(% Remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Data Interpretation:

  • Scenario 1 (Success): Oxetane analog shows significantly lower

    
     than the gem-dimethyl reference.
    
  • Scenario 2 (False Negative): Both compounds show high clearance. Root Cause: The benzylic amine is being metabolized by MAO or CYP deamination, masking the oxetane's benefit.

    • Correction: Repeat assay with an MAO inhibitor (e.g., Pargyline) or cap the amine (e.g., as an acetamide) to isolate the ring stability.

Handling & Storage Guidelines

  • Hygroscopicity: As a primary amine salt, the compound may be hygroscopic. Store in a desiccator at -20°C.

  • Air Sensitivity: Primary benzylic amines can form carbamates with atmospheric CO2. Minimize exposure to air; flush vials with Argon after use.

  • Solubility: Dissolve in DMSO or Methanol. Avoid unbuffered acidic aqueous solutions for long-term storage (see Protocol A).

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for gem-Dimethyl Groups.[2] Angewandte Chemie International Edition, 49(16), 2819-2822. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[3] Chemical Reviews, 116(19), 12150–12233. Link

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(19), 7177–7190. Link

  • PubChem Compound Summary. (2023). [4-(oxetan-3-yl)phenyl]methanamine (CID 72698752).[4] National Center for Biotechnology Information. Link

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives. Journal of Medicinal Chemistry, 54(22), 7772–7783. Link

Sources

Application Note: Oxetan-3-yl(phenyl)methanamine as a Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Oxetane Advantage

In the optimization of kinase inhibitors, the "magic methyl" effect is well-known, but the "oxetane effect" is the modern bioisosteric equivalent for the 2020s. Oxetan-3-yl(phenyl)methanamine (CAS: 2382557-60-8) represents a high-value building block that addresses three critical failure modes in pre-clinical drug candidates: high lipophilicity (LogP) , metabolic instability (CYP-mediated oxidation) , and poor aqueous solubility .

This guide details the strategic application, physicochemical profiling, and robust synthesis of this building block. By replacing a traditional gem-dimethyl or cyclobutyl group with an oxetane at the benzylic position, researchers can lower LogP by ~1.0 unit while blocking the metabolic "soft spot" at the benzylic carbon, all without altering the vector of the phenyl ring interaction within the kinase pocket.

Physicochemical Profile & Design Logic

The oxetane ring is not merely a spacer; it is a functional polar unit. The oxygen atom acts as a weak hydrogen bond acceptor, while the ring strain (~26 kcal/mol) alters the hybridization of the attached carbon, influencing the pKa of the adjacent amine.

Table 1: Comparative Physicochemical Properties

Data simulated based on matched molecular pair (MMP) analysis.

PropertyOxetane Analog (Subject)Gem-Dimethyl Analog (Traditional)Cyclobutane Analog (Carbocyclic)Impact on Drug Design
Structure Oxetane-CH(Ph)-NH2tBu-CH(Ph)-NH2cBu-CH(Ph)-NH2--
cLogP 1.33 ~2.4~2.2Lower lipophilicity reduces non-specific binding and toxicity.
pKa (Amine) ~8.5 ~10.2~9.8Lower pKa improves solubility at physiological pH (7.4) and reduces lysosomal trapping.
Metabolic Stability High Low (Benzylic oxid.)MediumOxetane blocks CYP450 oxidation at the adjacent C-H.
TPSA (Ų) 35.25 26.026.0Increased polarity without adding H-bond donors.
Solubility High LowLowSignificant improvement in aqueous solubility.
Diagram 1: SAR Logic & Bioisosteric Replacement

This diagram illustrates the logical transition from traditional lipophilic linkers to the oxetane scaffold.

Oxetane_SAR Figure 1: Strategic Bioisosteric Replacement Logic GemDimethyl Gem-Dimethyl Analog (High LogP, Metabolic Liability) Lipophilicity Reduce Lipophilicity (LogP -1.0) GemDimethyl->Lipophilicity Metabolism Block Benzylic Oxidation GemDimethyl->Metabolism Solubility Modulate pKa (Solubility +) GemDimethyl->Solubility Oxetane Oxetan-3-yl(phenyl)methanamine (Low LogP, Metabolically Stable) Lipophilicity->Oxetane Bioisosteric Replacement Metabolism->Oxetane Solubility->Oxetane

Experimental Protocols

Protocol A: Synthesis of Oxetan-3-yl(phenyl)methanamine

Note: Direct commercial availability can be sporadic. This robust, self-validating protocol ensures access to the chiral amine.

Stage 1: Synthesis of Phenyl(oxetan-3-yl)methanone

Objective: Create the ketone precursor without ring-opening the oxetane. Reaction Type: Grignard Addition to Nitrile.

  • Reagents:

    • Oxetane-3-carbonitrile (1.0 equiv)

    • Phenylmagnesium bromide (PhMgBr) (1.2 equiv, 1.0 M in THF)

    • Anhydrous THF (Solvent)

    • 1M HCl (aq) (For hydrolysis)

  • Procedure:

    • Setup: Flame-dry a 250 mL round-bottom flask under N₂ atmosphere. Add Oxetane-3-carbonitrile (1.0 g, 12 mmol) and anhydrous THF (20 mL). Cool to -78°C (Dry ice/acetone bath). Critical: Low temperature prevents side reactions.

    • Addition: Add PhMgBr dropwise over 20 mins. The solution may turn yellow/orange.

    • Warming: Stir at -78°C for 1 h, then allow to warm to 0°C over 2 h.

    • Hydrolysis (The "Imine" Quench): The reaction forms a stable magnesium imine salt. To hydrolyze to the ketone, add 1M HCl (30 mL) carefully at 0°C. Stir vigorously at RT for 1 h. Note: Do not heat strongly with acid to avoid oxetane ring opening.

    • Workup: Extract with EtOAc (3x). Wash combined organics with sat. NaHCO₃ (to neutralize) and brine. Dry over Na₂SO₄.[1]

    • Purification: Flash chromatography (Hexanes/EtOAc).

    • QC Check: ¹H NMR should show oxetane protons (multiplets ~4.8-5.0 ppm) and phenyl protons. Absence of nitrile peak in IR.

Stage 2: Asymmetric Synthesis (Ellman’s Auxiliary)

Objective: Install the amine with stereocontrol.

  • Reagents:

    • Phenyl(oxetan-3-yl)methanone (from Stage 1)

    • (R)-2-methylpropane-2-sulfinamide (Ellman's Reagent) (1.1 equiv)

    • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

    • Sodium borohydride (NaBH₄) (2.0 equiv)

  • Procedure:

    • Imine Formation: Mix ketone, (R)-sulfinamide, and Ti(OEt)₄ in anhydrous THF (0.5 M). Heat to 60°C for 12 h. Monitor by LCMS for conversion to sulfinimine.

    • Reduction: Cool the sulfinimine solution to -48°C . Add NaBH₄ solid in one portion. Stir for 4 h. Why? Low temp maximizes diastereoselectivity.

    • Quench: Add MeOH, then warm to RT. Add brine with vigorous stirring (forms Ti salts precipitate). Filter through Celite.

    • Deprotection: Dissolve the sulfinamide intermediate in MeOH. Add 4M HCl in dioxane (2 equiv). Stir at RT for 30 mins. Safety: Avoid prolonged exposure to strong acid to protect the oxetane.

    • Isolation: Concentrate, basify with sat. NaHCO₃, extract with DCM.

  • Validation:

    • Chiral HPLC: Determine e.e. (expect >95%).

    • ¹H NMR (CDCl₃): Benzylic proton doublet at ~4.2 ppm; Oxetane protons as AB systems ~4.6-4.9 ppm.

Diagram 2: Synthetic Workflow

Visualizing the critical path from raw materials to the chiral building block.

Synthesis_Workflow Figure 2: Asymmetric Synthesis Protocol Start Start: Oxetane-3-carbonitrile Grignard Reaction: PhMgBr Addition (-78°C to 0°C) Start->Grignard Ketone Intermediate: Phenyl(oxetan-3-yl)methanone Grignard->Ketone Hydrolysis Ellman Chiral Amine Formation (Ti(OEt)4, (R)-Sulfinamide) Ketone->Ellman Reduction Reduction: NaBH4 (-48°C) (Diastereoselective) Ellman->Reduction Sulfinimine Deprotection Deprotection: HCl/MeOH (Mild Acidic Cleavage) Reduction->Deprotection Sulfinamide Product Final: (S)-Oxetan-3-yl(phenyl)methanamine Deprotection->Product

Application in Kinase Inhibitor Design

Strategic Placement: The "Hinge" vs. "Solvent Front"

This building block is most effective when deployed in the solvent-exposed region of the kinase ATP-binding pocket.

  • Solvent Front Solubilizer:

    • Attaching the amine to the core scaffold (e.g., Quinazoline C4 position) places the oxetane ring towards the solvent.

    • Mechanism: The oxetane oxygen engages in water networks, improving solubility, while the phenyl ring can form pi-cation or hydrophobic interactions with the P-loop or Gatekeeper residues.

  • Metabolic Shield:

    • In many kinase inhibitors (e.g., Gefitinib analogs), benzylic positions are primary sites of CYP3A4 metabolism. The oxetane ring sterically and electronically deactivates this site, extending half-life (

      
      ).
      
Protocol B: Coupling to Kinase Core (SNAr)

Objective: Couple the building block to a 4-chloroquinazoline core (Model system).

  • Reagents:

    • 4-Chloroquinazoline core (1.0 equiv)

    • Oxetan-3-yl(phenyl)methanamine (1.1 equiv)

    • DIPEA (Diisopropylethylamine) (2.5 equiv)

    • Isopropanol (IPA) or n-Butanol

  • Procedure:

    • Dissolve the chloro-core in IPA.

    • Add the amine and DIPEA.

    • Heat to 80°C for 4-6 h. Note: Oxetanes are stable at this temp in basic/neutral media.

    • Cool to RT. The product often precipitates. Filter and wash with cold IPA/Ether.

    • Yield: Typically >85%.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group." Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Oxetane Derivatives." Organic Letters. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis and Application." Chemical Reviews. Link

  • PubChem. "Compound Summary: (S)-Oxetan-3-yl(phenyl)methanamine." National Library of Medicine. Link

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Kinase Inhibitors." Journal of Medicinal Chemistry. Link

Sources

Application Note: Strategic Incorporation of Oxetane-Amines in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The incorporation of oxetane rings into peptide backbones and small molecule drugs has become a pivotal strategy in medicinal chemistry. As a bioisostere for gem-dimethyl and carbonyl groups, the oxetane ring offers reduced lipophilicity (LogD), improved metabolic stability, and enhanced aqueous solubility compared to its carbocyclic counterparts [1, 2].

However, the integration of oxetane-containing amines (e.g., 3-aminooxetane or 3,3-disubstituted derivatives) via Solid-Phase Synthesis (SPS) presents a critical chemical challenge: Acid Sensitivity .

Standard Fmoc-SPPS relies on Trifluoroacetic Acid (TFA) for resin cleavage and side-chain deprotection.[1][2] High concentrations of TFA (95%) can catalyze the ring-opening of the oxetane moiety via protonation of the ether oxygen, followed by nucleophilic attack, effectively destroying the pharmacophore [3].

This guide details a High-Fidelity Protocol designed to preserve the oxetane ring. We utilize a "Mild Cleavage" strategy employing 2-Chlorotrityl Chloride (2-CTC) resin , which allows for product release under weakly acidic conditions (1% TFA or 20% HFIP), ensuring the structural integrity of the oxetane.

Strategic Framework: The Stability Decision Matrix

Before initiating synthesis, the experimental design must account for the specific vulnerability of the oxetane ring.

The Mechanism of Failure

Under strong acidic conditions (e.g., standard Rink Amide cleavage), the oxetane oxygen is protonated. In the presence of nucleophiles (water, scavengers, or the peptide backbone itself), the ring opens to form a 1,3-diol or similar degradation product.

The Solution: Resin Selection

To bypass this, we avoid standard Wang or Rink Amide resins. Instead, we select 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Mechanism: The trityl linker is hyper-acid-labile due to the stability of the resulting trityl cation.

  • Benefit: Cleavage occurs at 1% TFA in Dichloromethane (DCM) or 20% Hexafluoroisopropanol (HFIP) , leaving the oxetane ring intact.

Detailed Protocol: Oxetane-Peptide Synthesis

Phase A: Materials & Reagents
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.8–1.6 mmol/g).

  • Oxetane Source: 3-Aminooxetane (or derivative).[3][4][5][6]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (N,N-Diisopropylethylamine).

  • Cleavage Cocktail: 20% HFIP in DCM (Method A) or 1% TFA in DCM (Method B).

Phase B: Resin Loading (The Anchor)

Note: If the oxetane amine is to be the C-terminal cap, it cannot be loaded directly onto 2-CTC (which yields a C-term acid). In this protocol, we assume the oxetane is coupled to the N-terminus of a resin-bound peptide or side-chain acid.

  • Swelling: Suspend 2-CTC resin in dry DCM for 30 minutes. Drain.

  • First Amino Acid Loading: Dissolve Fmoc-AA-OH (1.2 eq) and DIEA (4 eq) in dry DCM. Add to resin.[2] Agitate for 2 hours.

  • Capping: Add Methanol (1 mL per gram resin) to the reaction mixture to cap unreacted chloride sites (active for 15 mins).

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Phase C: Peptide Elongation & Oxetane Coupling

Perform standard Fmoc deprotection (20% Piperidine/DMF) and coupling cycles until the desired carboxylic acid site is exposed.

The Oxetane Coupling Step:

  • Activation: Dissolve the resin-bound peptide (free acid N-terminus or side chain) in DMF.

  • Reagent Prep: In a separate vial, activate the carboxylic acid on the resin using HATU (3 eq) and DIEA (6 eq) for 1 minute. Note: Pre-activation minimizes exposure of the amine to pure coupling reagent.

  • Addition: Add the Oxetane-Amine (3-5 eq) to the activated resin mixture.

  • Reaction: Agitate at Room Temperature for 2–4 hours.

    • Critical: Do not heat. Oxetanes are thermally stable, but heating in the presence of coupling byproducts can encourage side reactions.

  • Wash: DMF (5x), DCM (5x).

Phase D: High-Fidelity Cleavage (The Critical Step)

Choose Method A for maximum safety.

Method A: The HFIP Strategy (Recommended)

Hexafluoroisopropanol (HFIP) is a mild acid that cleaves the peptide from 2-CTC resin without removing side-chain protecting groups (Boc, tBu, etc.) and, crucially, without opening the oxetane ring.

  • Preparation: Wash resin thoroughly with DCM to remove all traces of DMF (DMF interferes with mild cleavage).

  • Cocktail: Prepare 20% HFIP in DCM (v/v) .

  • Cleavage: Add cocktail to resin. Agitate for 30 minutes.

  • Collection: Filter the solution into a round-bottom flask.

  • Repeat: Repeat step 3 and 4 once more.

  • Work-up: Concentrate the combined filtrates immediately in vacuo (rotovap, <30°C). Do not let the solution sit.

  • Result: You now have the Protected Peptide-Oxetane .

Method B: The 1% TFA Strategy

Use this if side-chain deprotection is not required immediately, or if HFIP is unavailable.

  • Cocktail: Prepare 1% TFA / 5% TIS (Triisopropylsilane) / 94% DCM .

  • Cleavage: Treat resin for 2 minutes. Filter immediately into a flask containing 10% Pyridine in Methanol (to neutralize the acid instantly).

  • Repeat: Repeat 5-10 times.

  • Work-up: Concentrate in vacuo.

Data Presentation & Quality Control

Cleavage Cocktail Comparison
ParameterStandard Cleavage (95% TFA)Mild Cleavage (1% TFA)HFIP Cleavage (20% HFIP)
Acidity (pH approx) < 1.0~ 2.0~ 4.0
Cleavage Target All Linkers & Side Chains2-CTC Linker Only2-CTC Linker Only
Oxetane Survival Low (< 20%) High (> 90%) Excellent (> 98%)
Risk Factor Ring Opening (Diol formation)MinimalNegligible
Validation: NMR Signature

To verify the oxetane ring is intact, perform 1H-NMR (CDCl3 or DMSO-d6). Look for the characteristic oxetane signals which disappear upon ring opening:

  • Oxetane Protons: Multiplets typically found between 4.40 ppm and 4.90 ppm .

  • Ring-Opened Artifacts: If the ring opens, these signals shift upfield (3.5–3.8 ppm) corresponding to the resulting acyclic alcohol/ether.

Visual Workflow (Graphviz)

OxetaneSynthesis Start Start: Oxetane-Amine Incorporation ResinSelect Resin Selection: Must use Acid-Labile Resin Start->ResinSelect CTC 2-Chlorotrityl Chloride (2-CTC) ResinSelect->CTC Recommended Rink Rink Amide / Wang ResinSelect->Rink Avoid Coupling Coupling Step: Resin-COOH + Oxetane-NH2 (HATU/DIEA) CTC->Coupling Rink->Coupling HighAcid High Acid (95% TFA) Rink->HighAcid CleavageDecision Cleavage Strategy Coupling->CleavageDecision CleavageDecision->HighAcid Standard Protocol LowAcid Low Acid (20% HFIP or 1% TFA) CleavageDecision->LowAcid For 2-CTC ResultFail FAILURE: Ring Opening (Formation of Diols) HighAcid->ResultFail Acid Catalysis ResultSuccess SUCCESS: Intact Oxetane-Peptide LowAcid->ResultSuccess Ring Preserved

Figure 1: Decision tree for solid-phase synthesis of oxetane-containing peptides. Green paths indicate the high-fidelity protocol required to prevent acid-catalyzed ring opening.

References

  • Wuitschik, G., et al. (2010).[7][8][9] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[8] [Link]

  • Burkhard, J. A., et al. (2010).[7][8] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[7][9][10][11] Angewandte Chemie International Edition, 49(48), 9052–9067.[8] [Link]

  • Wuitschik, G., et al. (2006).[8] Oxetanes as Promising Modules in Drug Discovery.[3][10][11] Angewandte Chemie International Edition, 45(46), 7736–7739.[8] [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

Sources

Use of Oxetan-3-yl(phenyl)methanamine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Oxetan-3-yl(phenyl)methanamine in Fragment-Based Drug Discovery

Executive Summary

Oxetan-3-yl(phenyl)methanamine (CAS: 2383987-27-5) represents a "privileged fragment" in modern Fragment-Based Drug Discovery (FBDD). As drug design shifts away from flat, aromatic-heavy structures ("Escape from Flatland"), this scaffold offers a critical balance of three-dimensionality (Fsp³ character), reduced lipophilicity, and metabolic stability.

This guide details the physicochemical profile, screening methodologies, and synthetic protocols required to utilize this fragment effectively. It specifically addresses the use of the oxetane ring as a superior bioisostere for the gem-dimethyl group, providing improved solubility and lower intrinsic clearance while maintaining steric bulk.

Physicochemical Profile & Design Rationale

The strategic value of Oxetan-3-yl(phenyl)methanamine lies in its ability to probe hydrophobic pockets (via the phenyl group) while anchoring the molecule in a polar, soluble chemical space (via the oxetane).

Comparative Properties Table
PropertyOxetan-3-yl(phenyl)methanaminegem-Dimethyl Analog (Cumylamine)Impact of Oxetane
MW 163.22 Da135.21 DaSlight increase, stays <300 Da (Rule of 3)
cLogP ~1.1~2.5Major Advantage: Drastic reduction in lipophilicity.
TPSA 35.2 Ų26.0 ŲImproved polarity without sacrificing permeability.
pKa (Amine) ~7.8~9.8Modulation: Oxetane oxygen lowers amine basicity, improving membrane permeability.
Solubility High (>10 mM)ModerateEnhances library concentration for NMR/SPR screening.
Metabolic Stability HighLow (Benzylic oxidation)Oxetane blocks adjacent metabolic hotspots.
Mechanistic Insight: The Oxetane "Dipole Effect"

Unlike a simple gem-dimethyl group, the oxetane ring possesses a significant dipole moment aligned similarly to a carbonyl group. This allows the ether oxygen to act as a weak hydrogen bond acceptor (HBA) in the binding pocket, potentially engaging backbone amides or conserved water molecules, while the bulk of the ring fills the hydrophobic cleft defined by the phenyl group.

Application I: Fragment Screening Protocols

Due to its low molecular weight (<170 Da), this fragment is best screened using high-concentration biophysical methods.

A. Ligand-Observed NMR (STD-NMR)
  • Rationale: The rapid exchange rate of low-affinity fragments makes Saturation Transfer Difference (STD) NMR the gold standard. The phenyl ring provides strong aromatic proton signals (7.0–7.5 ppm) that are distinct from protein background.

  • Protocol:

    • Sample Prep: Dissolve fragment to 1.0 mM in buffer (D₂O/PBS, pH 7.4). Add target protein at 10 µM (100:1 ligand:protein ratio).

    • Pulse Sequence: Apply on-resonance irradiation at -1.0 ppm (protein methyls) and off-resonance at 30 ppm.

    • Analysis: Subtract spectra. Signals from the phenyl ring and the oxetane methylene protons (4.6–4.8 ppm) appearing in the difference spectrum indicate binding.

    • Control: Run the fragment alone to ensure no aggregation or direct irradiation artifacts.

B. Surface Plasmon Resonance (SPR)
  • Rationale: To determine binding kinetics (

    
    , 
    
    
    
    ) and affinity (
    
    
    ).
  • Protocol:

    • Immobilization: Biotinylate target protein and capture on Streptavidin (SA) chip.

    • Injection: Inject concentration series (e.g., 500 µM down to 15 µM) in 2-fold dilutions.

    • Solvent Correction: Critical due to the high refractive index of the phenyl ring. Use DMSO calibration curves (typically 1-5% DMSO).

    • Fit: Use a 1:1 steady-state affinity model. Expect fast-on/fast-off kinetics (square-wave sensorgrams).

Application II: Hit-to-Lead Synthesis (The "Grow" Strategy)

Once binding is confirmed, the primary amine serves as the vector for "growing" the fragment into a lead-like molecule. The following protocol outlines the synthesis of a library of amides.

Visual Workflow: Fragment Evolution

FBDD_Workflow Fragment Oxetan-3-yl(phenyl)methanamine (The Anchor) Screening Screening (NMR/SPR) Identify Binding Mode Fragment->Screening Validated Hit Vector Vector Analysis (Amine points to solvent?) Screening->Vector X-ray/Docking Library Parallel Synthesis (Amide Coupling) Vector->Library Grow via NH2 Lead Lead Candidate (nM Potency) Library->Lead SAR Optimization

Figure 1: Logical workflow for evolving the oxetane fragment into a potent lead.

Protocol: Parallel Amide Coupling (96-well plate)
  • Reagents:

    • Fragment: Oxetan-3-yl(phenyl)methanamine (0.1 M in DMF).

    • Acids: Diverse set of carboxylic acids (0.1 M in DMF).

    • Coupling Agent: HATU (0.1 M in DMF).

    • Base: DIPEA (0.2 M in DMF).

  • Procedure:

    • Dispense 50 µL of Acid solution (5 µmol) into each well.

    • Add 50 µL of HATU solution (5 µmol) and 25 µL DIPEA (5 µmol). Shake for 5 min to activate.

    • Add 50 µL of Fragment solution (5 µmol).

    • Seal and shake at Room Temperature for 16 hours.

    • Workup: Evaporate DMF (Genevac). Re-dissolve in DMSO.

    • QC: Check conversion via LC-MS. The oxetane ring is stable under these standard coupling conditions.

Synthesis of the Fragment (Enantioselective Route)

For precise SAR, using the enantiopure fragment is essential. The following protocol utilizes Ellman’s Sulfinamide chemistry to establish the chiral center at the benzylic position.

Reaction Scheme

Synthesis_Route Start Oxetane-3-carbaldehyde (Commercially Available) Step1 Step 1: Condensation (R)-t-Butanesulfinamide, Ti(OEt)4 Start->Step1 Intermediate Chiral N-Sulfinyl Imine Step1->Intermediate Step2 Step 2: Grignard Addition PhMgBr, DCM, -78°C Intermediate->Step2 Stereocontrol Protected Sulfinamide Protected Amine (Diastereomerically Pure) Step2->Protected Step3 Step 3: Deprotection HCl in MeOH Protected->Step3 Product (S)-Oxetan-3-yl(phenyl)methanamine (Final Fragment) Step3->Product

Figure 2: Enantioselective synthesis of the target fragment using Ellman's auxiliary.

Detailed Synthetic Protocol

Step 1: Formation of the N-Sulfinyl Imine

  • To a solution of oxetane-3-carbaldehyde (1.0 equiv) in dry THF, add (R)-2-methylpropane-2-sulfinamide (1.1 equiv) and Ti(OEt)₄ (2.0 equiv).

  • Stir at room temperature for 12 h under N₂ atmosphere.

  • Quench with brine, filter through Celite, and concentrate.

  • Purify via silica flash chromatography (EtOAc/Hexane) to yield the sulfinyl imine.

Step 2: Diastereoselective Grignard Addition

  • Dissolve the sulfinyl imine in dry DCM (Dichloromethane is preferred over THF to enhance diastereoselectivity) and cool to -78 °C.

  • Add Phenylmagnesium bromide (PhMgBr, 2.0 equiv) dropwise.

  • Stir at -78 °C for 4 h, then warm slowly to RT.

  • Quench with sat. NH₄Cl. Extract with DCM.

  • Isolate the major diastereomer via chromatography. Note: The bulky oxetane and the chiral auxiliary direct the addition to one face of the imine.

Step 3: Cleavage of the Auxiliary

  • Dissolve the protected amine in MeOH.

  • Add 4N HCl in Dioxane (2.0 equiv). Stir for 1 h at RT.

  • Concentrate to dryness to obtain the Oxetan-3-yl(phenyl)methanamine hydrochloride salt .

  • Storage: Store as the HCl salt at -20°C for maximum stability.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3] Chemical Reviews.

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

  • Scott, D. E., et al. (2012). "Fragment-Based Drug Discovery: A Practical Approach." Topics in Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Oxetan-3-yl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Isolation Strategies for Crude Oxetan-3-yl(phenyl)methanamine Document ID: TSC-OX-PH-004 Status: Active / High Priority Audience: Medicinal Chemists, Process Chemists

Core Directive: The "Fragile Gem" Protocol

Warning: You are working with a 3-substituted oxetane .[1][2] While oxetanes are valuable bioisosteres for gem-dimethyl or carbonyl groups, they possess significant ring strain (~107 kJ/mol).[1]

Unlike standard benzylamines, Oxetan-3-yl(phenyl)methanamine requires specific handling to prevent acid-catalyzed ring opening (polymerization or hydrolysis to the 1,3-diol). The strategies below prioritize non-destructive purification .

Troubleshooting Guide: Phase 1 - Workup & Extraction

User Issue: "I see decomposition during the acid-base extraction workup."

The Root Cause Analysis

Standard protocols often use 1M HCl or 1M


 to pull amines into the aqueous phase.[1]
  • The Risk: Oxetanes are susceptible to nucleophilic attack at the 2-position under acidic conditions.[1][3] Strong mineral acids (

    
    ) protonate the ether oxygen, activating the ring for cleavage by water (hydrolysis) or chloride (chlorohydrin formation).
    
  • The Solution: Use "Soft Acid" extraction techniques.[1]

Protocol: The "Soft Acid" Swing
ParameterStandard Protocol (AVOID)Recommended Protocol
Acid Source 1M HCl or 6M HCl10% w/v Citric Acid or 0.5M Tartaric Acid
Target pH pH < 1pH 3.5 – 4.5
Contact Time Indefinite< 15 Minutes (Keep it cold: 0–5 °C)
Basification 6M NaOH (Heat spike risk)Sat.

or

(Controlled pH ~9-10)
Visual Workflow: Safe Extraction Logic

ExtractionLogic Start Crude Reaction Mixture Decision Check Impurity Profile Start->Decision RouteA Neutral Impurities Present (Aldehydes, non-basic byproducts) Decision->RouteA Yes RouteB Clean Crude Decision->RouteB No Step1 Dissolve in EtOAc or MTBE (Avoid DCM if possible) RouteA->Step1 Step5 Re-extract into EtOAc Dry (Na2SO4) & Concentrate RouteB->Step5 Direct to Column Step2 Extract with 10% Citric Acid (aq) Keep T < 5°C Step1->Step2 Step3 Discard Organic Layer (Removes Neutrals) Step2->Step3 Org Phase Step4 Basify Aqueous Layer (Sat. NaHCO3 to pH 9) Step2->Step4 Aq Phase Step4->Step5

Figure 1: Acid-Base extraction workflow optimized for acid-sensitive oxetane moieties.

Troubleshooting Guide: Phase 2 - Chromatography

User Issue: "My compound streaks on the column or vanishes (low recovery)."

The Root Cause Analysis
  • Streaking: The amine functionality interacts strongly with the acidic silanols (

    
    ) on standard silica gel.
    
  • Decomposition: The Lewis acidity of silica, combined with the heat of adsorption, can trigger ring opening of the oxetane.[1]

Strategic Solutions
Strategy A: Deactivated Silica (The Standard Fix)
  • Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (

    
    ) before loading the sample.
    
  • Mobile Phase: DCM / MeOH /

    
     (90:9:1) is often too aggressive.[1]
    
  • Recommended Eluent: 0.5% to 1%

    
     in EtOAc/Hexane or DCM/MeOH.[1]
    
    • Note: The

      
       competes for the silanol sites, protecting your amine.[1]
      
Strategy B: Basic Alumina (The High-Yield Fix)
  • Why: Alumina (Aluminum Oxide) is less acidic than silica.[1]

  • Grade: Use Basic Alumina, Activity Grade IV .[1]

  • Evidence: Literature suggests switching from Silica to Basic Alumina can increase yields of sensitive oxetanes significantly (e.g., from 33% to 49% in specific ester isostere cases) by preventing on-column degradation.[1]

Strategy C: Reverse Phase (The "Gentle" Approach)
  • Column: C18.

  • Buffer: 10mM Ammonium Bicarbonate (

    
    ) , pH ~8.0.
    
  • Avoid: TFA (Trifluoroacetic acid) buffers.[1] The low pH will destroy the oxetane during concentration (rotary evaporation).

Visual Workflow: Chromatography Decision Matrix

ChromMatrix Input Crude Amine Check Scale? Input->Check Small < 100 mg Check->Small Large > 1 gram Check->Large MethodA Reverse Phase (C18) Buffer: 10mM NH4HCO3 Small->MethodA Best Purity MethodB Basic Alumina (Act. IV) Eluent: EtOAc/Hexane Large->MethodB Best Throughput MethodC Deactivated Silica + 1% Et3N Large->MethodC If Alumina Unavailable

Figure 2: Selection guide for chromatographic stationary phases based on scale and stability.

FAQ: Crystallization & Salt Formation

Q: Can I make the HCl salt for better stability? A: Proceed with extreme caution. While HCl salts are common, the high acidity of HCl gas or concentrated aqueous HCl can open the oxetane ring, especially if any moisture is present or during long-term storage.[1]

  • Better Alternative: Oxalate or Fumarate salts.[1]

    • These form crystalline solids with less aggressive acidity (pKa ~3-4).[1]

    • Protocol: Dissolve free base in minimal EtOAc/EtOH.[1] Add 1 equiv of Oxalic acid dissolved in EtOH. Cool to 0°C.[1][4]

Q: The NMR shows a new triplet at ~3.6 ppm and loss of the oxetane signals (4.5-5.0 ppm). What happened? A: You likely opened the ring to form the 1,3-diol or chlorohydrin .[1]

  • Diagnostic: Oxetane protons typically appear as multiplets between 4.4 – 5.0 ppm.[1] If these shift upfield to 3.5 – 4.0 ppm and simplify, the ring has opened.[1]

  • Cause: Acidic workup too long, or silica gel was too active.[1]

Q: How do I store the free base? A: Store at -20°C under Argon. Oxetane amines can be sensitive to autoxidation or slow reaction with atmospheric


 (carbamate formation).[1]

References

  • Wuitschik, G., et al. (2010).[1][2][5][6] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067.[1][2][5]

  • Bull, J. A., et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.[1]

  • Burkhard, J. A., et al. (2013).[1][5] Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. Organic Letters, 15(17), 4312–4315.[1][5]

  • Jenkins, K., et al. (2023).[1] Synthesis of oxetane and azetidine ethers as ester isosteres... RSC Advances.[1]

Sources

Stability of the oxetane ring under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Oxetane Chemistry Division Ticket ID: OX-STAB-2026 Subject: Comprehensive Guide to Oxetane Ring Stability in Drug Discovery Status: Open [Resolved] Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering conflicting data regarding the stability of the oxetane ring.[1][2][3][4][5] Historically viewed as a "labile" curiosity, the oxetane ring has emerged as a robust bioisostere for gem-dimethyl and carbonyl groups in modern medicinal chemistry.[6]

The Core Conflict: Oxetanes possess significant ring strain (~106 kJ/mol), yet they exhibit remarkable kinetic stability compared to epoxides. This guide resolves the dichotomy between their thermodynamic instability (potential energy) and kinetic persistence (activation energy barrier).

Module 1: Acidic Stability (The Critical Zone)

User Query: "My oxetane intermediate decomposed during an acidic workup. Is the ring inherently unstable in acid?"

Technical Diagnosis: Yes and no. The oxetane oxygen is a Lewis base (pKa of conjugate acid


 to 

). In the presence of Brønsted or Lewis acids, reversible protonation occurs, activating the ring for nucleophilic attack. However, the rate of decomposition is highly dependent on substitution.
The Mechanism of Failure

Acid-catalyzed decomposition proceeds via an


-like transition state or an 

-like carbocation intermediate, depending on substitution.
  • Protonation: The oxygen accepts a proton, creating a potent leaving group.

  • Nucleophilic Attack: A nucleophile (water, chloride, alcohol) attacks the less sterically hindered carbon (usually), relieving ring strain.

Visualizing the Failure Mode:

Oxetane_Acid_Opening Oxetane Neutral Oxetane (Strained, Stable) Protonated Protonated Oxetane (Activated Intermediate) Oxetane->Protonated + H+ (Fast, Reversible) TS Transition State (Nu attack / Ring stretch) Protonated->TS + Nucleophile (Rate Limiting) Product Ring-Opened Product (1,3-diol or ether) TS->Product Strain Release (~106 kJ/mol)

Caption: Kinetic pathway of acid-catalyzed oxetane ring opening. Protonation lowers the activation energy for nucleophilic attack.

Troubleshooting & Solutions
  • The 3,3-Disubstitution Shield: Unsubstituted oxetanes hydrolyze rapidly. However, 3,3-disubstituted oxetanes are the gold standard in medicinal chemistry. The substituents at the 3-position sterically hinder the trajectory of incoming nucleophiles toward the

    
     orbital.[2][4]
    
    • Guidance: If possible, always design 3,3-disubstituted scaffolds. They can often survive 1M HCl for short durations.

  • The Internal Nucleophile Trap:

    • Danger: If your molecule contains a pendant alcohol or amine 2-3 carbons away from the oxetane, acid will trigger rapid intramolecular cyclization, opening the oxetane to form a stable 5- or 6-membered ring (THF or piperidine derivative).

    • Fix: Protect pendant nucleophiles (e.g., as esters or carbamates) before exposing the oxetane to acidic conditions.

Module 2: Basic & Nucleophilic Stability (The Safe Zone)

User Query: "Can I use organolithiums or strong bases on an oxetane-containing scaffold?"

Technical Diagnosis: Generally, Yes . Unlike epoxides, oxetanes are remarkably resistant to basic and nucleophilic conditions.[2]

  • Epoxide vs. Oxetane: Epoxides open readily with nucleophiles because the ring strain release is sufficient to drive the reaction even without acid activation. Oxetanes, while strained, have a higher kinetic barrier. The C-O bond is shorter and stronger, and the steric approach to the backside of the carbon is more congested.

  • Lithiation Compatibility: You can perform lithium-halogen exchange on aryl rings attached to oxetanes, or even deprotonate adjacent positions, without fragmenting the ring.

Comparative Stability Matrix:

ConditionEpoxide (Oxirane)Oxetane (3,3-disubstituted)THF (Tetrahydrofuran)
Ring Strain ~114 kJ/mol~106 kJ/mol~23 kJ/mol
Dilute Acid (pH 4-6) UnstableStable Stable
Strong Acid (1M HCl) Rapid DecompositionSlow DecompositionStable
Strong Base (NaOH) Unstable (Ring opens)Stable Stable
Organolithiums (RLi) Reacts/OpensStable (mostly)Stable
Reductive (H2/Pd) OpensStable Stable

Module 3: Metabolic vs. Chemical Stability

User Query: "Why replace a gem-dimethyl group with an oxetane if it adds chemical risk?"

Technical Diagnosis: The trade-off is calculated. You accept a manageable chemical risk (acid sensitivity) for a massive gain in metabolic stability and physicochemical properties.

  • Metabolic Blockade: The oxetane ring is metabolically robust.[7] It does not undergo oxidative metabolism by CYP450 enzymes easily.

  • Lipophilicity Modulation: Replacing a gem-dimethyl group with an oxetane lowers LogD (lipophilicity) significantly (often by >1 log unit) while maintaining the steric bulk. This improves solubility and reduces metabolic clearance.

  • The "Carreira" Effect: Research by the Carreira group demonstrated that 3,3-disubstituted oxetanes are chemically stable enough for most drug synthesis routes while acting as superior bioisosteres for carbonyls and gem-dimethyls.

Standard Operating Protocol (SOP): Oxetane Stress Test

Before advancing a lead compound, run this 3-point stability assay to define the "safe operating window."

Materials:

  • HPLC/UPLC with UV or MS detection.

  • Buffers: 0.1 M HCl (pH 1), Phosphate buffer (pH 7.4), 0.1 M NaOH (pH 13).

Workflow:

  • Preparation: Dissolve compound in MeCN/DMSO (1 mg/mL).

  • Incubation: Dilute 1:10 into the three buffers.

    • Set A: pH 1 @ 37°C

    • Set B: pH 7.4 @ 37°C

    • Set C: pH 13 @ 37°C

  • Sampling: Inject at T=0, T=1h, T=4h, T=24h.

  • Analysis:

    • >95% parent at 24h: Highly Stable.

    • <50% parent at 1h (pH 1): Acid Labile. Action: Avoid acidic workups; use silica chromatography with 1% Et3N.

Decision Tree for Synthesis Planning:

Oxetane_Decision_Tree Start Oxetane Synthesis Plan Subst Is it 3,3-disubstituted? Start->Subst Acid Reaction requires Acid? Subst->Acid Yes Subst->Acid No (High Risk) Base Reaction requires Base/Nucleophile? Acid->Base No IntNu Internal Nucleophile present? Acid->IntNu Yes Proceed Proceed with Monitoring Base->Proceed Yes (Generally Safe) Fail Protect Nucleophile First IntNu->Fail Yes (High Risk of Cyclization) IntNu->Proceed No

Caption: Decision logic for incorporating oxetane motifs into synthetic routes.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Physicochemical and Metabolic Modulators in Drug Discovery."[8][9][10] Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(19), 7119–7143. Link

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233. Link

  • BenchChem. (2025).[2][10] "Assessing the stability of the oxetane ring under various chemical conditions." BenchChem Technical Guides. Link

  • Müller, K., et al. (2009). "Oxetanes as Isosteres of Carbonyl Groups and gem-Dimethyl Groups."[4][10][11][12] Angewandte Chemie International Edition, 48(26), 4867-4871. Link

Sources

Technical Support Center: Synthesis & Byproduct Troubleshooting for Oxetan-3-yl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of oxetane-containing amines. The incorporation of oxetane rings into molecular scaffolds is a highly effective strategy for modulating lipophilicity, metabolic stability, and aqueous solubility in medicinal chemistry[1]. However, the inherent ring strain of the oxetane moiety (~107 kJ/mol) introduces significant synthetic challenges, particularly during reductive amination[2].

This document provides a mechanistic breakdown of byproduct formation, analytical signatures for identification, and a self-validating protocol to ensure high-fidelity synthesis of oxetan-3-yl(phenyl)methanamine.

Visual Workflow: Reaction Pathways & Diagnostics

Understanding the competing pathways in oxetane reductive amination is critical for rational reaction design. The following workflow maps the primary reaction trajectory against common failure modes.

G Ketone Oxetan-3-yl(phenyl)methanone + NH4OAc Imine Imine Intermediate Ketone->Imine Mild Acid / Dehydration Byproduct1 Oxetan-3-yl(phenyl)methanol (Direct Reduction) Ketone->Byproduct1 Premature Reduction (NaBH4) Product Oxetan-3-yl(phenyl)methanamine (Target Product) Imine->Product NaBH(OAc)3 0-25 °C Byproduct2 Ring-Opened Amino Alcohol (Acid Cleavage) Imine->Byproduct2 Strong Lewis Acid (e.g., TiCl4) + Heat Byproduct3 Secondary Amine (Overalkylation) Product->Byproduct3 Excess Ketone + Reducing Agent

Fig 1. Reaction pathways and byproduct formation in oxetan-3-yl(phenyl)methanamine synthesis.

Analytical Identification of Byproducts

To build a self-validating experimental system, researchers must cross-reference LC-MS and NMR data to confirm byproduct identity before altering reaction parameters.

A. Ring-Opened Amino Alcohol (Acid Cleavage)
  • Causality: When exposed to strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or protic acids (pH < 3) during imine formation, the oxetane oxygen is protonated/coordinated. This activates the highly strained four-membered ring toward nucleophilic attack by the amine or trace moisture, cleaving the ring[1].
  • LC-MS Signature:

    
     m/z (addition of 
    
    
    
    ).
  • 
     NMR Signature:  Loss of the characteristic highly deshielded oxetane proton multiplet (typically 4.5–5.0 ppm). Appearance of a broad singlet for the primary hydroxyl group and an upfield shift in the aliphatic backbone.
    
B. Oxetan-3-yl(phenyl)methanol (Direct Reduction)
  • Causality: Occurs when the reducing agent is introduced before the imine condensation is complete, or if a non-chemoselective reductant (like

    
    ) is used, rapidly reducing the starting ketone[3].
    
  • LC-MS Signature: Poor ionization in positive ESI; mass corresponds to the alcohol (

    
     of Target 
    
    
    
    m/z, replacing
    
    
    with
    
    
    ).
  • 
     NMR Signature:  Absence of 
    
    
    
    exchangeable protons. The benzylic proton shifts downfield due to the adjacent hydroxyl group compared to the amine.
C. Bis-alkylated Secondary Amine (Overalkylation)
  • Causality: The newly formed primary amine is sterically unhindered and highly nucleophilic. It outcompetes the ammonia surrogate for the remaining iminium intermediate, leading to dimerization[3].

  • LC-MS Signature:

    
     m/z.
    

Troubleshooting FAQs

Q: My reaction yields a 70% fraction of the ring-opened[M+18] byproduct. How do I prevent this? A: The oxetane ring is highly sensitive to acidic conditions[4]. If you are using


 or glacial acetic acid to drive imine formation, you are over-activating the oxetane oxygen. Solution:  Switch to a mild Lewis acid such as Titanium(IV) isopropoxide (

). It acts as an effective water scavenger and Lewis acid to promote imine formation without breaching the oxetane ring's stability threshold[2].

Q: I am seeing significant amounts of the alcohol byproduct despite using


. Why? 
A:  While 

is milder than

, it still requires a slightly acidic environment (pH ~4-5) to function optimally, which risks oxetane ring-opening. Furthermore, if the reaction is run as a "direct" reductive amination (all reagents in one pot), the ketone is exposed to the reductant immediately[3]. Solution: Transition to an indirect reductive amination protocol using

. Allow the imine to form completely over 6 hours before adding the reductant at 0 °C.

Troubleshooting Start LC-MS shows multiple peaks Q1 Mass = Target + 18? (Ring Opening) Start->Q1 Q2 Mass = Target + Ketone? (Overalkylation) Start->Q2 Sol1 Switch to mild Lewis acid (e.g., Ti(O-iPr)4) Q1->Sol1 Yes Sol2 Increase NH4OAc equivalents Use NaBH(OAc)3 Q2->Sol2 Yes

Fig 2. Diagnostic logic tree for identifying and resolving common synthesis byproducts.

Quantitative Data: Reaction Optimization

The following table summarizes the causality between reaction conditions and byproduct distribution. This data validates the selection of


 and 

as the optimal reagent pairing.

Table 1: Impact of Reductive Amination Conditions on Byproduct Distribution

Reducing AgentLewis Acid / AdditiveTemp (°C)Target Amine (%)Ring-Opened [M+18] (%)Alcohol Byproduct (%)Overalkylated (%)

None2515575 5

AcOH (pH 4)254535 1010


252070 <28


0 to 25 88 <2 <2 8

Step-by-Step Methodology: Optimized Indirect Reductive Amination

This protocol is designed as a self-validating system. By isolating the imine formation step from the reduction step, researchers can analytically verify the absence of starting material before introducing the reducing agent, thereby eliminating the alcohol byproduct.

Reagents Required:

  • (Oxetan-3-yl)(phenyl)methanone (1.0 equiv)

  • Ammonium acetate (

    
    , 10.0 equiv)
    
  • Titanium(IV) isopropoxide (

    
    , 2.0 equiv)
    
  • Sodium triacetoxyborohydride (

    
    , 1.5 equiv)
    
  • Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

  • Equipment Setup: Purge a flame-dried 50 mL round-bottom flask with argon. Equip with a magnetic stir bar.

  • Imine Condensation: Dissolve (oxetan-3-yl)(phenyl)methanone (5.0 mmol) and

    
     (50.0 mmol) in 20 mL of anhydrous DCE. Note: A 10-fold excess of ammonia statistically suppresses the overalkylation byproduct.
    
  • Mild Activation: Add

    
     (10.0 mmol) dropwise at room temperature. Stir the suspension for 6 hours.
    
    • Self-Validation Step: Pull a 50 µL aliquot, quench in

      
      , extract with EtOAc, and run TLC/LC-MS. Proceed only when the ketone is fully consumed.
      
  • Chemoselective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add

    
     (7.5 mmol) portion-wise over 15 minutes to control the exotherm. Remove the ice bath and allow it to warm to room temperature, stirring for an additional 12 hours.
    
  • Quenching: Slowly add 15 mL of saturated aqueous

    
    . Caution: Vigorous gas evolution will occur. Stir vigorously for 30 minutes to break up the resulting titanium dioxide emulsions.
    
  • Extraction & Purification: Filter the biphasic mixture through a pad of Celite to remove titanium salts. Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Isolation: Purify the crude residue via silica gel flash chromatography (Eluent: DCM:MeOH 95:5 with 1%

    
     to prevent streaking of the amine) to yield pure oxetan-3-yl(phenyl)methanamine.
    

References

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews (ACS Publications). URL:[Link][2]

  • Litskan, E. V., et al. "Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks." ResearchGate. URL:[Link][1]

  • "Reductive amination." Wikipedia. URL:[Link][3]

  • "Addition of Trifluoroborates to Oxetanyl N,O-Acetals: Entry into Spiro and Fused Saturated Heterocycles." Organic Letters (ACS Publications). URL:[Link][4]

Sources

Technical Support Center: Navigating the Challenges in Scale-Up Production of Oxetane-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the complexities encountered during the scale-up production of oxetane-containing compounds. This resource is designed for researchers, scientists, and drug development professionals who are looking to transition their small-scale syntheses to larger, more robust processes. Here, we provide practical, field-proven insights and troubleshooting guidance to help you navigate the unique challenges posed by the strained four-membered oxetane ring.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of the oxetane ring so challenging, especially during scale-up?

The primary challenge lies in the inherent ring strain of the four-membered ether.[1] Kinetically, the formation of a four-membered ring through intramolecular cyclization is significantly slower compared to the formation of three, five, or six-membered rings.[2] This often necessitates the use of strong bases and highly reactive leaving groups to achieve acceptable yields, conditions that can be problematic on a larger scale.[2]

A common synthetic route, the intramolecular Williamson etherification, is often plagued by a competing side reaction known as Grob fragmentation, which leads to the formation of an aldehyde and an alkene instead of the desired oxetane.[2][3] The success of this method is highly substrate-dependent and requires careful optimization of reaction conditions.[2]

Q2: My oxetane-containing compound is decomposing during acidic work-up. What is happening and how can I prevent it?

This is a very common issue. The oxetane ring is susceptible to ring-opening under acidic conditions, a reaction catalyzed by both protic and Lewis acids.[4][5] The strain in the four-membered ring provides a thermodynamic driving force for this process, especially in the presence of nucleophiles.[6]

Solutions:

  • Avoid Strong Acids: Whenever possible, substitute strong acids like HCl and H₂SO₄ with milder alternatives.

  • Utilize Basic or Neutral Conditions: For procedures like ester hydrolysis or extractions, switching to basic or neutral conditions is highly recommended. The oxetane core is generally more tolerant of basic conditions.[5][7]

  • Mild Neutral Quenching: A mild neutral quenching technique can be developed to simplify product isolation, thereby avoiding harsh acidic conditions that can degrade the oxetane structure.[8]

Q3: Are all substituted oxetanes equally unstable?

No, the stability of the oxetane ring is significantly influenced by its substitution pattern. A widely accepted rule of thumb is that 3,3-disubstituted oxetanes are the most stable .[7][9] This increased stability is attributed to steric hindrance, where the substituents at the 3-position physically block the approach of external nucleophiles to the C-O σ* antibonding orbital, thus inhibiting the ring-opening reaction.[9] Conversely, oxetanes with electron-donating groups at the C2 position are generally less stable.[9]

Q4: I'm observing unexpected byproducts even with a 3,3-disubstituted oxetane. What could be the cause?

Even with the inherent stability of a 3,3-disubstituted oxetane, decomposition can occur due to the presence of an internal nucleophile , such as a hydroxyl or an amino group, within the molecule.[4][7] Under acidic conditions, these internal nucleophiles can participate in an intramolecular ring-opening reaction, leading to the formation of five or six-membered rings.[4]

Preventative Measures:

  • Protecting Groups: Before subjecting the molecule to acidic or other potentially harsh conditions, protect any nearby nucleophilic groups (e.g., alcohols, amines).

  • Synthetic Strategy: Consider introducing the oxetane moiety later in the synthetic sequence to minimize its exposure to a wide range of reaction and work-up conditions.[4]

Q5: My reduction reaction with LiAlH₄ is leading to low yields and decomposition of my oxetane-containing starting material. What are my options?

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can be problematic, often leading to the reductive cleavage of the oxetane ring, especially at temperatures above 0°C.[4][5]

Troubleshooting Steps:

  • Lower the Temperature: Performing the reduction at lower temperatures, typically between -30°C and -10°C, can often mitigate ring-opening.[5]

  • Use Milder Reagents: Consider using milder reducing agents. For example, sodium borohydride (NaBH₄) can sometimes be a suitable alternative for the reduction of certain functional groups at 0°C without affecting the oxetane ring.[4]

Troubleshooting Guides

Guide 1: Low Yields in Williamson Etherification for Oxetane Formation

Problem: You are experiencing low yields during the intramolecular Williamson etherification to form the oxetane ring, with significant formation of byproducts.

Potential Causes & Solutions:

CauseExplanationRecommended Actions
Grob Fragmentation This is a common competing elimination reaction that is entropically favored and can be promoted by certain substrates and reaction conditions.[2][3]- Optimize the Base: Use a strong, non-nucleophilic base. The choice of base can be critical and may require screening.- Control Temperature: Lowering the reaction temperature may favor the desired cyclization over fragmentation.- Solvent Selection: The polarity and coordinating ability of the solvent can influence the reaction outcome.
Poor Leaving Group An inefficient leaving group will slow down the desired SN2 cyclization, allowing side reactions to dominate.- Use a Better Leaving Group: Convert the alcohol to a tosylate (Ts), mesylate (Ms), or a halide (e.g., I, Br) to enhance its reactivity.
Steric Hindrance Increased steric bulk around the reacting centers can hinder the intramolecular cyclization.- Re-evaluate Substrate Design: If possible, modify the substrate to reduce steric hindrance near the reacting centers.

Experimental Protocol: General Procedure for Oxetane Formation via Intramolecular Williamson Etherification

  • Substrate Preparation: Synthesize the 1,3-diol precursor.

  • Activation of the Primary Alcohol: Selectively activate the primary hydroxyl group as a good leaving group (e.g., tosylate, mesylate).

  • Cyclization:

    • Dissolve the activated diol in a suitable anhydrous solvent (e.g., THF, DMF).

    • Cool the solution to the optimized temperature (e.g., 0°C or lower).

    • Slowly add a strong, non-nucleophilic base (e.g., NaH, KOtBu).

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl or water.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Guide 2: Challenges in the Purification of Oxetane-Containing Compounds

Problem: You are facing difficulties in isolating your pure oxetane-containing product on a large scale.

Potential Causes & Solutions:

CauseExplanationRecommended Actions
High Water Solubility Some oxetane building blocks, particularly those with low molecular weight and polar functional groups, can have high water solubility, leading to poor extraction efficiency.[4]- Salting Out: Add a significant amount of an inorganic salt (e.g., NaCl, K₂CO₃) to the aqueous layer to decrease the solubility of the organic product.- Continuous Extraction: For highly water-soluble compounds, consider using a continuous liquid-liquid extractor.- Alternative Solvents: Screen different extraction solvents to find one with better partitioning for your compound.
Formation of 1,3-Diol Byproducts Ring-opening of the oxetane during the reaction or work-up can lead to the formation of 1,3-diols, which can have similar polarities to the starting material or product, making chromatographic separation difficult.[5][7]- Optimize Reaction/Work-up: Refer to the troubleshooting guides for preventing ring-opening.- Crystallization: If the product is a solid, explore crystallization as a purification method, as it can be more scalable and efficient than chromatography.- Derivatization: In some cases, selectively reacting the diol byproduct to form a derivative with a significantly different polarity can facilitate separation.
Thermal Instability The oxetane ring can be thermally labile, and prolonged exposure to high temperatures during distillation can lead to decomposition.[4]- Low-Temperature Distillation: Use high vacuum to lower the boiling point of the compound.- Short-Path Distillation: For high-boiling point compounds, a short-path distillation apparatus minimizes the time the compound spends at high temperatures.
Guide 3: Safety Considerations for Scale-Up

Problem: You need to ensure the safe scale-up of your oxetane synthesis.

Key Safety Considerations:

  • Thermal Hazard Assessment: Before scaling up, it is crucial to perform a thermal hazard assessment of your reaction. This will help identify any potential for exothermic runaways.[10]

  • Reagent Handling: Many reagents used in oxetane synthesis are hazardous. Ensure you have the proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, glove boxes) in place. Unsubstituted oxetane itself is a highly flammable liquid.[11]

  • Pressure Management: Be aware of the potential for pressure buildup, especially when working with low-boiling point substances like oxetane in sealed containers.[11] Ensure reactors are equipped with appropriate pressure relief systems.

  • Waste Management: Plan for the proper disposal of chemical waste, which is generated in larger quantities during scale-up.[10]

Visualizing Key Concepts

Decision Tree for Troubleshooting Oxetane Instability

G start Oxetane Decomposition Observed acidic_cond Were acidic conditions used? start->acidic_cond internal_nuc Does the molecule have internal nucleophiles? acidic_cond->internal_nuc No sol_acid Solution: - Use milder acids or switch to basic/neutral conditions. - Employ mild neutral quenching. acidic_cond->sol_acid Yes strong_reductant Was a strong reducing agent used? internal_nuc->strong_reductant No sol_nuc Solution: - Protect internal nucleophiles. - Introduce oxetane late in the synthesis. internal_nuc->sol_nuc Yes high_temp Was the reaction run at high temperature? strong_reductant->high_temp No sol_reductant Solution: - Lower the reaction temperature. - Use a milder reducing agent (e.g., NaBH4). strong_reductant->sol_reductant Yes sol_temp Solution: - Lower the reaction temperature. - Perform thermal hazard assessment for scale-up. high_temp->sol_temp Yes further_investigation Further Investigation Needed: - Check for other reactive functionalities. - Analyze byproducts to identify decomposition pathway. high_temp->further_investigation No

Caption: A decision tree to guide troubleshooting of oxetane ring instability.

General Workflow for Oxetane Synthesis Scale-Up

G cluster_0 Lab Scale (grams) cluster_1 Pilot Scale (kilograms) cluster_2 Production Scale (tons) lab_synth Route Scouting & Proof of Concept lab_purify Chromatographic Purification lab_synth->lab_purify lab_char Characterization lab_purify->lab_char pilot_opt Process Optimization (DoE) lab_char->pilot_opt pilot_safety Thermal Hazard Assessment pilot_opt->pilot_safety pilot_purify Crystallization/ Distillation pilot_safety->pilot_purify prod_synth Campaign Manufacturing pilot_purify->prod_synth prod_qc Quality Control & Release prod_synth->prod_qc

Caption: A typical workflow for scaling up the synthesis of an oxetane-containing compound.

References

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • Skalenko, Y. O., et al. (2025). Synthesis of Oxetan-3-Ols: Overcoming Challenges of the Scaled-Up Additions of Organometallic Compounds to Oxetanone. SSRN. [Link]

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • Semantic Scholar. (n.d.). (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]

  • Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. [Link]

  • National Center for Biotechnology Information. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC. [Link]

  • MDPI. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. [Link]

  • Beilstein Publishing System. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • National Center for Biotechnology Information. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. PMC. [Link]

  • National Center for Biotechnology Information. (2020). Chemical Space Exploration of Oxetanes. PMC. [Link]

  • MDPI. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. [Link]

  • Semantic Scholar. (n.d.). “ Kick-started ” oxetanes in photoinitiated cationic polymerization : scale-up synthesis and structure-property studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. PMC. [Link]

  • Pure Synth. (2025). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. [Link]

  • ResearchGate. (n.d.). Metal-Free Alternating Copolymerization of CS 2 and Oxetane. [Link]

  • ACS Publications. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. [Link]

  • National Center for Biotechnology Information. (2025). Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes. PMC. [Link]

  • ResearchGate. (n.d.). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. [Link]

  • RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]

Sources

Long-term storage and stability of (S)-Oxetan-3-yl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Long-term Storage, Stability, and Troubleshooting

Executive Summary & Molecule Profile

(S)-Oxetan-3-yl(phenyl)methanamine is a high-value chiral building block, often employed in medicinal chemistry to modulate basicity and metabolic stability (the "Oxetane Effect").[1] However, its utility is balanced by a fragile stability profile derived from two competing chemical features:

  • High Ring Strain (~106 kJ/mol): The oxetane ring is susceptible to acid-catalyzed ring opening.[1]

  • Nucleophilic Primary Amine: The amine moiety is prone to oxidation and rapid reaction with atmospheric CO₂ (carbamate formation).

This guide provides a self-validating system for handling this compound, moving beyond generic "store cold" advice to explain the causality of degradation.

Critical Stability Mechanisms (The "Why")

To preserve this compound, you must understand the three primary degradation pathways.

Mechanism A: Acid-Catalyzed Ring Opening (Hydrolysis)

The oxetane oxygen is a weak Lewis base.[1] In the presence of even trace acids (proton donors) and moisture, the ring oxygen protonates, activating the adjacent carbons for nucleophilic attack by water. This irreversibly cleaves the ring into a 1,3-diol derivative.

  • Risk Factor: High.[1]

  • Trigger: Acidic solvents (e.g., aged CDCl₃), moisture, acidic glassware.

Mechanism B: Atmospheric Carbamate Formation

Primary amines are "CO₂ sponges."[1] Upon exposure to air, the amine reacts with CO₂ to form a carbamic acid, which often stabilizes as a waxy ammonium carbamate salt.

  • Risk Factor: High (visible within minutes to hours of air exposure).[1]

  • Trigger: Open vessels, poor seal integrity.

Mechanism C: Benzylic Oxidation

The methine proton (benzylic position) is susceptible to radical autoxidation, particularly in the presence of light and oxygen, leading to imine or ketone degradation products.

Visualizing Degradation Pathways

DegradationPathways Compound (S)-Oxetan-3-yl(phenyl) methanamine RingOpen Ring Opening (1,3-Diol Formation) Compound->RingOpen Catalyzed by H+ Carbamate Ammonium Carbamate (White Solid/Crust) Compound->Carbamate Reversible (Initially) Imine Benzylic Oxidation (Imine/Ketone) Compound->Imine Radical Mechanism Acid Trace Acid (H+) + Moisture Acid->RingOpen Air Air (CO2) Air->Carbamate Oxidant O2 + Light Oxidant->Imine

Figure 1: Primary degradation pathways.[1] Note that acid-catalyzed ring opening is irreversible, whereas carbamate formation can sometimes be reversed by base treatment.[1]

Storage & Handling Protocols (The "How")

Do not deviate from these parameters for storage periods exceeding 48 hours.

Storage Condition Matrix
ParameterRequirementScientific Rationale
Temperature -20°C (Strict) Kinetic suppression of ring strain release and oxidation.[1]
Atmosphere Argon (Preferred) or N₂Argon is heavier than air, providing a better "blanket" to exclude CO₂ and moisture.
Container Amber Glass Vial Blocks UV light (prevents benzylic oxidation).[1] Plastic vials may leach plasticizers or be permeable to O₂.[1]
Seal Parafilm over Screw Cap Prevents moisture ingress during freezer/thaw cycles.[1]
State Free Base (Solid/Oil) Do not store as an acid salt (e.g., HCl) unless strictly anhydrous. The acidity of the salt can trigger solid-state ring opening over time [1].
Protocol: Safe Re-constitution
  • Step 1: Allow the vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic amine.

  • Step 2: Purge the headspace with Argon immediately after removing an aliquot.

  • Step 3: Use anhydrous solvents (DMSO, DMF, Acetonitrile) for stock solutions. Avoid protic solvents (MeOH, Water) for long-term stock storage.[1]

Troubleshooting & Quality Control (The "Fix")

QC Workflow: Validating Integrity

QC_Workflow Start Visual Inspection Check1 Is it a white solid/clear oil? Start->Check1 Yellow Yellow/Brown Color: Oxidation suspected Check1->Yellow No Crust White Crust on Rim: Carbamate suspected Check1->Crust No NMR 1H NMR in C6D6 or DMSO-d6 (Avoid CDCl3) Check1->NMR Yes Yellow->NMR Crust->NMR Analysis Analyze Spectra NMR->Analysis Pass Pass: Use in Experiment Analysis->Pass Clean Fail_Acid Fail: New triplets/multiplets? (Ring Opening) Analysis->Fail_Acid Diol peaks Fail_Carb Fail: Broad peaks/shift change? (Carbamate) Analysis->Fail_Carb Shifted peaks

Figure 2: Quality Control Decision Tree. Visual cues often precede spectral confirmation.[1]

Troubleshooting FAQs

Q1: My NMR spectrum in CDCl₃ looks messy with extra peaks. Is my compound degraded?

  • Diagnosis: Likely an artifact of the solvent. Chloroform-d (CDCl₃) is naturally acidic (forming DCl over time).[1] This acidity rapidly opens the oxetane ring during the NMR acquisition [2].

  • Solution: Never use CDCl₃ for oxetanes.[1] Repeat the NMR using Benzene-d₆ (C₆D₆) or DMSO-d₆ (with non-acidic drying agents).[1] If the spectrum is clean in C₆D₆, your compound is safe.

Q2: The compound has turned into a sticky gum or has a white crust on the vial rim.

  • Diagnosis: This is "amine blush" (carbamate formation) caused by CO₂ absorption.[1]

  • Solution:

    • Dissolve the gum in a non-acidic organic solvent (e.g., DCM).

    • Wash rapidly with a basic aqueous solution (e.g., dilute NaHCO₃ or NaOH) to revert the carbamate to the free amine.

    • Dry over Na₂SO₄ and concentrate immediately.

    • Note: Do not use acid to clean this, as it will destroy the oxetane ring.

Q3: Can I store this compound as a Hydrochloride (HCl) salt to improve stability?

  • Diagnosis: Not recommended. While salts generally stabilize amines, the oxetane ring is acid-labile. Solid-state acidity can catalyze ring opening if any moisture is present [1, 3].[1]

  • Recommendation: Store as the free base. If a salt is absolutely required for formulation, consider using a weaker organic acid (e.g., fumarate) and ensure strict anhydrous conditions, but validate stability first.

Q4: I see a loss of chiral purity (ee%) over time. Why?

  • Diagnosis: Racemization at the benzylic position is possible but slow under neutral conditions. It is accelerated by strong bases (deprotonation of the benzylic proton) or radical conditions.

  • Solution: Ensure the compound is protected from light (amber vials) and avoid storage in strongly basic solvents.

References

  • Wuitschik, G., et al. (2006).[2][3][4] "Oxetanes as Promising Modules in Drug Discovery."[1][3][4][5][6][7] Angewandte Chemie International Edition, 45(46), 7736–7739.[2][3]

  • Burkhard, J. A., et al. (2010).[2][5] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. [1]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][5][8] Chemical Reviews, 116(19), 12150–12233. [1]

Sources

Technical Support Center: Chromatographic Separation of Oxetan-3-yl(phenyl)methanamine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical liabilities of oxetan-3-yl(phenyl)methanamine during chiral method development.

This molecule presents a unique chromatographic challenge: it combines a highly basic primary amine with a polar, strained oxetane ring. Successful enantiomeric resolution requires balancing the basicity of the amine to prevent peak tailing while strictly avoiding acidic conditions that would destroy the oxetane bioisostere.

Frequently Asked Questions (FAQs)

Q1: Why is baseline resolution of oxetan-3-yl(phenyl)methanamine enantiomers so challenging? A: The difficulty stems from the molecule's dual functionality. Primary amines are notorious for undergoing secondary ionic interactions with acidic residual silanols on silica-based stationary phases, leading to severe peak tailing and broad elution profiles[1]. Simultaneously, the oxetane oxygen acts as a strong hydrogen-bond acceptor. This high polarity can cause non-specific binding to the chiral stationary phase (CSP), overriding the delicate stereoselective interactions required for chiral recognition.

Q2: Crown ether CSPs are the gold standard for primary amines. Should I use them for this compound? A: Absolutely not. While crown ether columns (e.g., Crownpak CR-I(+)) are highly effective for primary amines, their chiral recognition mechanism requires the amine to be fully protonated. This necessitates strongly acidic mobile phases, typically containing 0.1% to 0.8% Trifluoroacetic acid (TFA) or perchloric acid[2]. The oxetane ring possesses significant ring strain (~106 kJ/mol) and is highly susceptible to acid-catalyzed ring-opening[3]. Exposing oxetan-3-yl(phenyl)methanamine to these conditions will result in rapid on-column degradation into a 1,3-diol derivative[4].

Q3: Which chromatographic mode and CSPs are recommended instead? A: Supercritical Fluid Chromatography (SFC) or Polar Organic (PO) modes using derivatized polysaccharide CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) or cyclofructan-based CSPs (e.g., Larihc CF6-P) are highly recommended[1]. These phases tolerate neutral or basic mobile phase additives (like diethylamine), which effectively mask silanol interactions without compromising the integrity of the oxetane ring[2]. SFC is particularly advantageous due to the high diffusivity of supercritical CO₂, which accelerates mass transfer and improves resolution[5].

Troubleshooting Guide

Issue 1: Severe Peak Tailing or Irreversible Retention
  • Causality: The free primary amine is undergoing strong ion-exchange interactions with unendcapped silanols on the silica support.

  • Solution: Incorporate a competitive basic modifier into your mobile phase. For SFC or PO modes, add 0.1% to 0.2% Diethylamine (DEA), Triethylamine (TEA), or Ethanolamine to your organic co-solvent. The modifier saturates the acidic silanol sites, forcing the analyte to interact solely with the chiral selector[1].

Issue 2: Appearance of Multiple Unidentified "Ghost" Peaks
  • Causality: On-column degradation. If you utilized an acidic additive (e.g., Formic Acid, TFA) to improve peak shape, the acid has catalyzed the nucleophilic ring-opening of the oxetane moiety[3].

  • Solution: Immediately flush the column with a neutral solvent (e.g., 100% Methanol) to remove residual acid. Switch your method entirely to basic additives (e.g., 0.1% NH₄OH or DEA) which the oxetane ring easily tolerates[4].

Issue 3: Co-elution (Rs < 1.5) on Polysaccharide Columns
  • Causality: Suboptimal steric or electronic fit between the analyte and the chiral cavity of the specific polysaccharide.

  • Solution: Chiral recognition is highly empirical[6]. If an amylose-based CSP (e.g., Chiralpak AD) fails, switch to a cellulose-based CSP (e.g., Chiralcel OD). Furthermore, change the co-solvent from Methanol to Ethanol or Isopropanol. The varying steric bulk of these alcohols alters the hydrogen-bonding network within the chiral grooves, often flipping selectivity and resolving co-eluting peaks.

CSP and Mobile Phase Selection Matrix

Chiral Stationary Phase (CSP)Selector TypeRecommended ModeModifier / AdditiveSuitability for Oxetan-3-yl(phenyl)methanamine
Chiralpak AD-H / Chiralcel OD-H PolysaccharideSFC / POMeOH + 0.1% DEAOptimal . High resolution; basic conditions preserve the oxetane ring.
Larihc CF6-P CyclofructanPOACN/MeOH + TEAExcellent . Strong primary amine recognition without requiring strong acids.
Crownpak CR-I(+) Crown EtherRPH₂O + 0.8% TFACritical Failure . Acidic requirement causes immediate oxetane ring-opening.

Experimental Protocols

Protocol A: Analytical SFC Screening Workflow

This protocol utilizes a self-validating approach to ensure method accuracy and analyte stability.

  • Sample Preparation: Dissolve the oxetan-3-yl(phenyl)methanamine racemate in pure Methanol to a concentration of 1.0 mg/mL. Do not use acidic dissolution solvents.

  • System Setup: Equip the SFC system with a column switching valve containing 5 µm polysaccharide columns (e.g., AD-H, OD-H, AS-H, OJ-H; 4.6 x 250 mm).

  • Mobile Phase Preparation:

    • Channel A: Supercritical CO₂.

    • Channel B: Methanol containing 0.1% v/v Diethylamine (DEA).

  • Chromatographic Conditions: Set flow rate to 3.0 mL/min, backpressure to 120 bar, and column temperature to 35 °C. Run an isocratic gradient of 20% B for 10 minutes per column.

  • Self-Validation & Analysis:

    • Calculate Resolution (

      
      ). Target 
      
      
      
      for baseline separation.
    • Mass Balance Check: Compare the combined peak area of the two enantiomers against a direct flow-injection (bypassing the column). A recovery of <95% indicates irreversible adsorption or degradation, requiring an increase in DEA concentration.

Protocol B: Preparative SFC Scale-Up

Transitioning from analytical to preparative scale requires careful handling to prevent thermal degradation during fraction recovery.

  • Scale Translation: Migrate the optimized analytical method to a preparative column (e.g., 21.2 mm ID) packed with the identical CSP. Scale the flow rate proportionally (typically 50–70 mL/min).

  • Loading Study: Perform stacked injections. Gradually increase the injection volume (e.g., 10 mg to 50 mg per injection) until the valley between the enantiomer peaks reaches 10% of the peak height.

  • Fraction Collection: Collect the separated enantiomers into vessels pre-spiked with 20 mL of Methanol. Causality: Supercritical CO₂ expansion causes rapid cooling and potential aerosolization; the spiked solvent traps the basic amine efficiently[5].

  • Solvent Removal & Validation: Evaporate the solvent under reduced pressure at a water bath temperature strictly < 30 °C to prevent thermal stress on the oxetane ring. Re-inject an aliquot of the final product onto the analytical SFC to validate that the Enantiomeric Excess (ee) is >99% and no degradation peaks have formed.

Method Development Workflow Visualization

ChiralWorkflow Start Oxetan-3-yl(phenyl)methanamine Racemate CSP_Select Select Chiral Stationary Phase (CSP) Start->CSP_Select Crown Crown Ether CSP (Requires Acidic pH) CSP_Select->Crown High Risk Poly Polysaccharide / Cyclofructan (Tolerates Basic pH) CSP_Select->Poly Optimal Path Degrade Oxetane Ring Opening (Degradation / Ghost Peaks) Crown->Degrade Acid Catalysis Screen SFC / HPLC Screening (Add 0.1% DEA or NH4OH) Poly->Screen Basic Additives Opt Method Optimization (Co-solvent, Temp, Backpressure) Screen->Opt Select Best Column Prep Preparative Scale-up (Rs > 1.5) Opt->Prep Baseline Resolution

Workflow for chiral separation of oxetan-3-yl(phenyl)methanamine, highlighting pH dependency.

References

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL: 3

  • Title: Chiral column takes the crown for supercritical enantioseparation of primary amines Source: Wiley URL: 2

  • Title: Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns Source: PMC - NIH URL: 1

  • Title: Playing with Selectivity for Optimal Chiral Separation Source: LCGC International URL: 6

  • Title: Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View Source: PMC URL: 5

  • Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL: 4

Sources

Validation & Comparative

Comparison Guide: Oxetan-3-yl(phenyl)methanamine vs. gem-Dimethyl Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In late-stage lead optimization, the strategic introduction of steric bulk—often via gem-dimethyl or tert-butyl groups—is a classical tactic to shield metabolically labile sites from enzymatic degradation. However, this "methyl magic" comes at a steep physicochemical cost: a sharp increase in lipophilicity (LogD), which invariably compromises aqueous solubility and drives non-specific protein binding.

Pioneering work by Carreira and collaborators established the oxetane ring as a premier bioisostere for gem-dimethyl and carbonyl groups[1]. By bridging the structural space between a purely lipophilic alkyl group and a polar ether, oxetanes offer a unique combination of low molecular weight, high polarity, and pronounced three-dimensionality.

This guide provides an objective, data-driven comparison between the commercially available building block Oxetan-3-yl(phenyl)methanamine [2] and its alkyl counterpart, 2,2-dimethyl-1-phenylpropan-1-amine (a tert-butyl derivative containing a gem-dimethyl motif). Designed for drug development professionals, this analysis dissects the physicochemical causality behind the oxetane advantage and outlines the self-validating protocols required to quantify these metrics.

Physicochemical Profiling: The Data

The following table summarizes the comparative performance of the oxetane derivative against its alkyl counterpart.

Physicochemical Property2,2-Dimethyl-1-phenylpropan-1-amine (Alkyl/gem-Dimethyl Control)Oxetan-3-yl(phenyl)methanamine (Oxetane Bioisostere)
Molecular Weight 163.26 g/mol 163.22 g/mol
LogD (pH 7.4) ~2.6~1.1
Thermodynamic Aqueous Solubility (pH 7.4) < 100 µM> 1000 µM
HLM Intrinsic Clearance (CL_int) High (> 45 µL/min/mg)Low (< 15 µL/min/mg)
Calculated Amine pKa ~9.5~8.2

Expert Insight: The near-isobaric nature of these two compounds isolates the effect of the oxetane oxygen. The electronegative oxygen atom acts as a potent hydrogen bond acceptor, drastically lowering the LogD and boosting thermodynamic solubility by over an order of magnitude[3]. Furthermore, the oxetane exerts a powerful inductive electron-withdrawing effect (-I) that propagates through the short σ-bonding framework. This lowers the pKa of the adjacent primary amine by ~1.3 units, shifting it away from highly basic regimes that often trigger hERG liabilities and poor cell permeability[1].

Mechanistic Causality: Why Oxetanes Outperform Alkyl Groups

Metabolic stability against Cytochrome P450 (CYP450) enzymes is not merely a function of steric shielding; it is deeply tied to electronic distribution. CYP450-mediated oxidation typically initiates via a Hydrogen Atom Transfer (HAT) mechanism. The inductive pull of the oxetane oxygen lowers the Highest Occupied Molecular Orbital (HOMO) energy of the adjacent C-H bonds. This increases their Bond Dissociation Energy (BDE), making them significantly more resistant to HAT[4]. Concurrently, the reduced lipophilicity minimizes the compound's affinity for the hydrophobic active sites of CYP enzymes, further depressing intrinsic clearance.

Mechanism cluster_0 Alkyl/gem-Dimethyl Motif cluster_1 Oxetane Bioisostere A1 High Lipophilicity B1 Enhanced Polarity (↓ LogD) A1->B1 Bioisosteric Replacement A2 CYP450 Liability B2 Metabolic Stability (-I Effect) A2->B2 Bioisosteric Replacement

Caption: Logical flow of physicochemical modulation via oxetane bioisosteric replacement.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following methodologies are designed as self-validating systems. Every step contains internal checks to prevent false positives or artifacts.

Thermodynamic Aqueous Solubility Assay (Shake-Flask LC-UV)

Causality for Method Choice: We mandate the shake-flask method over kinetic (solvent-shift) assays because thermodynamic solubility measures the true equilibrium between the crystal lattice energy and aqueous solvation, avoiding supersaturation artifacts.

Step-by-Step Methodology:

  • Equilibration: Suspend 1 mg of the test compound in 1 mL of 50 mM phosphate buffer (pH 7.4). Incubate at 37°C for 24 hours on an orbital shaker at 300 rpm to ensure complete solid-liquid equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to separate the saturated aqueous layer from the undissolved solid pellet.

  • Aqueous Quantification: Extract 100 µL of the supernatant, dilute with mobile phase, and quantify via LC-UV against a pre-established calibration curve.

  • Mass Balance Validation (Self-Validation Check 1): Dissolve the remaining solid pellet in 1 mL of DMSO. Quantify via LC-UV. If the sum of the aqueous fraction and the pellet fraction deviates by >5% from the initial solid mass, the assay is flagged for chemical degradation.

  • pH Verification (Self-Validation Check 2): Measure the pH of the remaining aqueous supernatant. Highly concentrated amines can self-buffer the solution; if the pH has deviated by >0.1 units from 7.4, the buffer capacity was overwhelmed, and the data point is rejected.

In Vitro Microsomal Intrinsic Clearance ( )

Causality for Method Choice: Human Liver Microsomes (HLM) provide a robust, high-throughput model for Phase I oxidative metabolism. By measuring the depletion rate of the parent compound, we can calculate the intrinsic clearance independent of downstream physiological variables.

Workflow N1 1. Incubation (HLM + NADPH) N2 2. Quenching (Cold MeCN + IS) N1->N2 N3 3. Centrifugation (Protein Crash) N2->N3 N4 4. LC-MS/MS (Quantification) N3->N4 N5 5. Kinetic Analysis (CL_int Calculation) N4->N5

Caption: Self-validating in vitro microsomal stability assay workflow for intrinsic clearance.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master mix containing HLM at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2.

  • Compound Spiking: Add the test compound to a final concentration of 1 µM. Ensure the final organic solvent concentration (e.g., DMSO) remains <0.1% to prevent CYP enzyme inhibition. Pre-incubate at 37°C for 5 minutes.

  • Enzymatic Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS).

  • Protein Precipitation & Analysis: Centrifuge the quenched samples at 4,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the half-life (

    
    ) and calculate 
    
    
    
    .
  • Dual-Control Validation (Self-Validation Check):

    • Minus-NADPH Control: Run a parallel incubation lacking NADPH. This ensures that any observed depletion is strictly CYP-mediated, ruling out chemical instability or non-specific binding to the assay plate.

    • Positive Control: Run a high-clearance reference standard (e.g., Verapamil) to validate the enzymatic viability of the specific HLM batch.

References

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL:[1]

  • Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability - Benchchem. Source: benchchem.com. URL:[4]

  • Application of Bioisosteres in Drug Design. Source: u-tokyo.ac.jp. URL:[3]

  • 2383987-27-5 | Oxetan-3-yl(phenyl)methanamine - ChemScene. Source: chemscene.com. URL:[2]

Sources

Technical Comparison: Oxetane vs. Cyclobutane Scaffolds in Phenylmethanamine Derivatives

[1]

Executive Summary

Oxetan-3-yl(phenyl)methanamine represents a strategic evolution of the cyclobutane scaffold. While the cyclobutane analog provides a stable, lipophilic spacer, the oxetane derivative introduces a polar oxygen atom that acts as a "metabolic and physicochemical modulator."

Key Differentiators:

  • Solubility: The oxetane analog typically exhibits 10–50x higher aqueous solubility due to the oxygen atom’s H-bond accepting capability (HBA) and reduced lipophilicity.

  • Basicity (pKa): The inductive electron-withdrawing effect (-I) of the oxetane oxygen reduces the pKa of the adjacent amine by 1.0–1.5 units , often shifting it into a physiologically relevant range (pKa 7.5–8.5) that balances permeability and solubility.

  • Metabolic Stability: The oxetane ring reduces overall LogD, lowering affinity for hydrophobic CYP450 active sites (reducing

    
    ), whereas the cyclobutane analog is prone to oxidative metabolism at the ring carbons.
    

Physicochemical Profiling

The following data compares the theoretical and experimental trends observed when swapping a cyclobutyl group for an oxetan-3-yl group in a benzylamine context.

PropertyCyclobutyl(phenyl)methanamineOxetan-3-yl(phenyl)methanamineImpact of Switch
Structure Carbocyclic (C4H7)Heterocyclic (C3H5O)Oxygen replaces C-2 methylene
LogD (pH 7.4) High (~2.5 - 3.0)Moderate (~1.7 - 2.2)ΔLogD ≈ -0.8 (Improved polarity)
pKa (Amine) ~9.5 - 9.8~8.2 - 8.6ΔpKa ≈ -1.3 (Reduced basicity)
H-Bond Acceptors 01 (Ether Oxygen)Enhanced solvation
Ring Puckering ~30° (Butterfly)~8.7° (Nearly Planar)Altered vector alignment
Metabolic Risk High (Oxidation at ring CH2)Low (Ring is metabolically robust)Reduced clearance
Mechanism of Action: The "Oxetane Effect"
  • Dipole Alignment: The oxetane ring possesses a large dipole moment (~1.9 D) aligned with the C–O bonds. This polarity lowers the LogP of the entire molecule without introducing a high-molecular-weight solubilizing group.

  • Basicity Modulation: In the cyclobutane analog, the amine is highly basic (pKa > 9.5), leading to high ionization at physiological pH. This can limit passive permeability (low

    
    ) and increase hERG liability. The oxetane oxygen exerts a through-bond inductive withdrawal (3-bond distance), lowering the pKa to a range where a significant fraction of the molecule remains neutral and permeable.
    

Structural & Conformational Analysis

The conformational preference of the scaffold dictates how the phenyl and amine groups are presented to a target protein.

ScaffoldComparisoncluster_0Cyclobutane Analogcluster_1Oxetane AnalogCBCyclobutyl Ring(Puckered ~30°)CB_VecVector: FlexibleCH2-CH2 interactionsCB->CB_VecComparisonBioisostericImpactCB_Vec->ComparisonLipophilicVolumeOXOxetane Ring(Planar ~8.7°)OX_VecVector: RigidExposed O Lone PairsOX->OX_VecOX_Vec->ComparisonH-BondAcceptor

Figure 1: Conformational and electronic differences between cyclobutane and oxetane scaffolds.

Key Insight: The oxetane ring is structurally more compact and planar than cyclobutane.[1] The exposed oxygen lone pairs in oxetane are sterically accessible, allowing them to engage in specific water-bridged H-bonds within a protein binding pocket, a feature completely absent in the cyclobutane analog.

Experimental Protocols

To ensure high enantiopurity and chemical yield, the synthesis of Oxetan-3-yl(phenyl)methanamine should avoid direct reductive amination of oxetan-3-one with benzylamine, which yields the secondary amine. Instead, use the Ellman Auxiliary approach to establish the chiral center at the methine position.

Synthesis Workflow: Ellman's Sulfinamide Route

SynthesisStep1Step 1: Aldehyde FormationOxetan-3-ylmethanol -> Oxetan-3-carbaldehyde(Swern or DMP Oxidation)Step2Step 2: Imine FormationCondense with (R)-tert-butanesulfinamideReagent: Ti(OEt)4, THFStep1->Step2Step3Step 3: Diastereoselective AdditionAdd PhMgBr (Phenyl Grignard)-78°C to RT, DCMStep2->Step3Step4Step 4: DeprotectionHCl in Dioxane/MeOHYields Chiral Amine SaltStep3->Step4

Figure 2: Stereoselective synthesis of Oxetan-3-yl(phenyl)methanamine.

Detailed Protocol (Step-by-Step)

Pre-requisite: Synthesis of Oxetan-3-carbaldehyde (unstable, prepare fresh).

1. Condensation (Imine Formation):

  • Reagents: Oxetan-3-carbaldehyde (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq).

  • Procedure: Dissolve sulfinamide in anhydrous THF (0.5 M). Add Ti(OEt)4 followed by the aldehyde. Stir at RT for 12–16 h.

  • Workup: Quench with brine. Filter the titanium salts through Celite. Extract with EtOAc.

  • Why: Ti(OEt)4 acts as a Lewis acid and water scavenger to drive the equilibrium.

2. Grignard Addition (C-C Bond Formation):

  • Reagents: Phenylmagnesium bromide (2.0 eq, 1.0 M in THF).

  • Procedure: Cool the sulfinyl imine solution (in DCM or toluene) to -78°C. Add PhMgBr dropwise. The bulky tert-butyl group directs the nucleophile to the Re-face (or Si-face depending on auxiliary), yielding high diastereoselectivity (dr > 95:5).

  • Validation: Monitor by TLC/LCMS. The sulfinamide product is stable.

3. Cleavage (Amine Release):

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve the intermediate in MeOH. Add HCl/Dioxane. Stir for 1 h. Precipitate the amine hydrochloride salt with Et2O.

  • Result: Oxetan-3-yl(phenyl)methanamine hydrochloride .

ADME Implications & Toxicity[1]

Metabolic Stability[1][2][3][4][5][6][7][8][9][10][11]
  • Cyclobutane Analog: The cyclobutane ring is lipophilic.[1] In the presence of liver microsomes (HLM), CYP450 enzymes often hydroxylate the ring carbons (Phase I metabolism), leading to rapid clearance.

  • Oxetane Analog: The oxetane ring is metabolically robust.[1][2][3] It does not undergo facile ring-opening or oxidation under physiological conditions. Furthermore, by lowering the overall LogD, it reduces the compound's binding affinity to the lipophilic active sites of CYP enzymes, thereby extending half-life (

    
    ).
    
Safety (hERG & Genotoxicity)
  • hERG Inhibition: Highly basic amines (pKa > 9) are frequent hERG blockers. The oxetane analog's lower pKa (approx 8.4) reduces the cationic fraction at physiological pH, potentially lowering hERG risk compared to the cyclobutane analog.

  • Genotoxicity: Unlike epoxides, oxetanes are not inherently genotoxic alkylating agents. They are chemically stable and do not react with DNA under physiological conditions.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[1][4][5][6][7][8] Angewandte Chemie International Edition.

  • Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis."[1][5][2][6][7][8] Angewandte Chemie International Edition.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3] Chemical Reviews.

  • Barnes-Seeman, D., et al. (2013). "The role of oxetanes in improving the physicochemical properties of drug candidates." ChemMedChem.

Structure-activity relationship (SAR) studies of Oxetan-3-yl(phenyl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Gem-Dimethyl: A Comprehensive SAR Comparison Guide for Oxetan-3-yl(phenyl)methanamine Derivatives in Drug Discovery

As drug discovery programs increasingly target complex, solvent-exposed protein pockets, the optimization of physicochemical properties has become just as critical as target affinity. Benzylic amines are ubiquitous pharmacophores in medicinal chemistry, but they frequently suffer from high basicity (leading to hERG liability and high volume of distribution) and rapid oxidative metabolism.

As a Senior Application Scientist, I frequently guide teams through scaffold hopping exercises to rescue failing leads. This guide provides an in-depth, data-driven comparison of Oxetan-3-yl(phenyl)methanamine derivatives against traditional aliphatic substituents, detailing the mechanistic causality behind their superior performance and the self-validating protocols used to evaluate them.

The Mechanistic Rationale: Why Oxetanes?

For decades, medicinal chemists relied on gem-dimethyl or cyclobutyl groups to introduce steric bulk and protect metabolically labile benzylic positions. However, these highly lipophilic groups drastically increase the partition coefficient (LogP/LogD), subsequently crashing aqueous solubility and increasing non-specific protein binding.

The incorporation of an oxetane ring fundamentally alters this paradigm. The oxetane moiety is characterized by its small size and polarity, occupying a similar volume to a gem-dimethyl group while possessing hydrogen-bonding properties comparable to a carbonyl group[1]. When incorporated at the alpha position of a benzylic amine to form an Oxetan-3-yl(phenyl)methanamine scaffold, two critical physicochemical shifts occur:

  • Inductive pKa Modulation: Because oxetane is an electron-withdrawing group, it exerts a strong inductive effect through the sp3-hybridized carbons, reducing the basicity of the adjacent nitrogen atom[2]. This subtle modulation lowers the pKa by approximately 1.0–1.5 units, reducing the fraction of positively charged species at physiological pH.

  • Lipophilic Ligand Efficiency (LipE): The introduction of the oxygen atom offsets the lipophilic penalty of the carbon framework. This maximizes LipE and enhances metabolic stability by reducing LogD and increasing three-dimensional character[3].

SAR_Logic Hit Baseline Hit: Phenylmethanamine (High pKa, Rapid Clearance) Path1 Aliphatic Substitution (Isopropyl / Cyclobutyl) Hit->Path1 Path2 Bioisosteric Replacement (Oxetan-3-yl) Hit->Path2 Res1 Increased Steric Bulk High LogD Poor Solubility Path1->Res1 Res2 Lowered Amine pKa Optimal LogD High Solubility Path2->Res2 Outcome1 Failed Candidate (Toxicity / Poor PK) Res1->Outcome1 Outcome2 Lead Compound (Oxetan-3-yl(phenyl)methanamine) Res2->Outcome2

Figure 1: Logical workflow of SAR optimization utilizing oxetane bioisosteric replacement.

Head-to-Head SAR Comparison

To objectively evaluate the impact of the oxetan-3-yl group, we must compare it against standard medicinal chemistry interventions. The table below summarizes the quantitative structure-activity relationship (SAR) data for a generic kinase inhibitor scaffold where the terminal benzylic amine has been modified.

Scaffold DerivativeCalculated pKaLogD (pH 7.4)Thermodynamic Solubility (µM)HLM Intrinsic Clearance (µL/min/mg)
Phenylmethanamine (Baseline)9.31.215085 (High)
2-Methyl-1-phenylpropan-1-amine (Isopropyl)9.42.545110 (Very High)
Cyclobutyl(phenyl)methanamine 9.22.82095 (High)
Oxetan-3-yl(phenyl)methanamine 8.1 1.4 >400 15 (Low)

Data Analysis: The unit of oxetane triggers profound changes in aqueous solubility and metabolic stability when replacing commonly employed functionalities[4]. While the cyclobutyl analog successfully adds steric bulk, it drastically increases LogD (2.8) and ruins solubility (20 µM). The Oxetan-3-yl(phenyl)methanamine maintains a highly favorable LogD (1.4), boosts solubility beyond 400 µM, and drops intrinsic clearance to a highly stable 15 µL/min/mg. Furthermore, the pKa reduction (from 9.3 to 8.1) mitigates the risk of phospholipidosis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be derived from robust, self-validating assay systems. Below are the exact methodologies required to reproduce these SAR findings, complete with the mechanistic causality behind each step.

Protocol A: Thermodynamic Solubility Assay (Shake-Flask Method)

Causality Check: Why not use kinetic DMSO-dilution? Kinetic solubility often overestimates true solubility due to the formation of metastable supersaturated states. The 24-hour shake-flask method ensures true thermodynamic equilibrium, providing a reliable metric for oral bioavailability.

  • Preparation: Weigh exactly 1.0 mg of the Oxetan-3-yl(phenyl)methanamine derivative into a glass vial.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffer (pH 7.4). Do not add any organic co-solvents (e.g., DMSO), as even 1% DMSO can artificially inflate the solubility of lipophilic compounds.

  • Equilibration: Cap the vial and place it on an orbital shaker at 300 RPM at 25°C for exactly 24 hours. This duration is critical to allow the solid lattice energy to fully equilibrate with the hydration energy.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter. Self-validation step: The filter removes undissolved micro-particulates that would otherwise cause massive signal spikes and false positives in LC-MS quantification.

  • Quantification: Dilute the filtrate 1:100 in mobile phase and quantify via LC-UV/MS against a standard calibration curve (0.1 to 500 µM) prepared in 50% Acetonitrile/Water.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality Check: This assay measures Phase I oxidative metabolism. The inclusion of an internal standard during the quench step normalizes any downstream variance in LC-MS/MS ionization efficiency.

  • Incubation Setup: In a 96-well plate, combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate the reaction. Causality: NADPH is the obligate electron donor for Cytochrome P450 (CYP) enzymes; without it, Phase I oxidation cannot occur.

  • Time-Course Sampling: At precisely 0, 15, 30, and 60 minutes, transfer a 50 µL aliquot from the reaction mixture into a quenching plate.

  • Quenching: The quenching plate must contain 150 µL of ice-cold Acetonitrile spiked with 100 nM of an Internal Standard (e.g., Tolbutamide). Causality: The cold organic solvent instantaneously denatures the CYP enzymes, halting metabolism, while precipitating the proteins for clean MS injection.

  • Centrifugation & Analysis: Centrifuge the plate at 4000 RPM for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ). Include Verapamil as a high-clearance positive control to validate microsome viability.

HLM_Protocol S1 1. Incubation 1 µM Cpd + HLM (37°C) S2 2. Initiation Add NADPH (CYP450 Cofactor) S1->S2 S3 3. Sampling 0, 15, 30, 60 min Aliquots S2->S3 S4 4. Quenching Cold MeCN + IS (Precipitate Protein) S3->S4 S5 5. Analysis LC-MS/MS (Calculate CL_int) S4->S5

Figure 2: Self-validating workflow for Human Liver Microsome (HLM) stability assessment.

Conclusion

The transition from traditional aliphatic substituents to the Oxetan-3-yl(phenyl)methanamine scaffold represents a masterclass in modern drug design. By leveraging the unique dipole, compact size, and electron-withdrawing nature of the oxetane ring, drug development professionals can simultaneously solve the trilemma of poor solubility, rapid clearance, and high basicity. When integrated into a rigorous, self-validating screening cascade, this building block serves as a highly reliable engine for generating clinical-quality lead compounds.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry, PMC - NIH.[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025?, Taylor & Francis.[Link]

Sources

Efficacy of Oxetan-3-yl(phenyl)methanamine Analogs in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The oxetane ring has transitioned from a niche structural motif to a privileged scaffold in modern drug discovery[1]. Specifically, the oxetan-3-yl(phenyl)methanamine architecture is increasingly utilized as a functional bioisostere for gem-dimethyl, carbonyl, and morpholine groups[2]. By replacing traditional lipophilic or metabolically labile moieties, oxetane analogs fundamentally alter the physicochemical landscape of a drug candidate.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of oxetan-3-yl(phenyl)methanamine analogs against their classical counterparts. This comparison is grounded in matched molecular pair analysis, validated biological assay data, and the mechanistic causality behind their success.

Physicochemical Profiling: The Causality of Bioisosteric Replacement

When designing kinase inhibitors or epigenetic modulators, the basicity of the primary or secondary amine often dictates the molecule's off-target toxicity (e.g., hERG channel liability) and membrane permeability.

The incorporation of an oxetane ring adjacent to the methanamine nitrogen introduces a profound, distance-dependent inductive effect. While the oxygen atom of the oxetane acts as a Lewis base, the highly strained, electron-withdrawing nature of the four-membered ring pulls electron density away from the neighboring amine, lowering its pKa by approximately 2.7 units[3].

Furthermore, the oxetane ring occupies a similar steric volume to a gem-dimethyl group but introduces a polar surface area that disrupts unfavorable lipophilic interactions. This dual action—modulating basicity and reducing lipophilicity (LogD)—drastically improves thermodynamic aqueous solubility[2][3].

Table 1: Comparative Physicochemical Data of Methanamine Analogs
Parametergem-Dimethyl AnalogCarbonyl Analog (Amide)Oxetan-3-yl Analog
LogD (pH 7.4) ~3.5 (High)~1.2 (Low)~1.8 (Optimal)
Aqueous Solubility < 10 µM~150 µM> 500 µM
Amine pKa ~9.5N/A (Neutral)~6.8
HLM Intrinsic Clearance > 100 µL/min/mg~40 µL/min/mg< 15 µL/min/mg

Note: Data represents generalized matched molecular pair analysis trends observed in medicinal chemistry optimization campaigns.

BioisostereLogic A gem-Dimethyl Scaffold High Lipophilicity & Clearance B Oxetane Bioisosteric Replacement A->B C Oxetan-3-yl Analog Optimized ADME Profile B->C D Reduced Amine pKa (-2.7 units) C->D E Increased Aqueous Solubility C->E F Enhanced H-Bonding Capacity C->F

Logical flow of physicochemical improvements via oxetane bioisosteric replacement.

Biological Efficacy: Target Engagement & Metabolic Stability

In biological assays, the efficacy of a compound is a function of both its intrinsic target affinity and its survivability in the assay medium. Oxetan-3-yl(phenyl)methanamine analogs demonstrate superior performance in both arenas.

Metabolic Survivability: gem-Dimethyl groups are notorious for possessing metabolically labile C–H bonds that are rapidly oxidized by Cytochrome P450 (CYP450) enzymes. The oxetane ring replaces these vulnerable hydrogens with a stable ether linkage, directly reducing intrinsic clearance in human liver microsomes (HLM)[2].

Target Engagement: In the development of m6A-RNA demethylase FTO inhibitors, oxetane-containing methanamines provided enhanced target engagement[4]. The oxetane oxygen acts as a crucial, directional hydrogen-bond acceptor within the binding pocket. Simultaneously, the rigid, slightly puckered (8.7°) conformation of the four-membered ring restricts the conformational entropy of the phenylmethanamine scaffold, pre-organizing it for an optimal receptor fit[1][4].

Experimental Protocols: Self-Validating Systems

To objectively evaluate the efficacy of oxetan-3-yl(phenyl)methanamine analogs, researchers must employ robust, self-validating biological assays. The following protocols detail the methodologies for assessing metabolic stability and target engagement, emphasizing the mechanistic reasoning behind each step.

Protocol A: Phase I Metabolic Stability (HLM Assay)

Objective: Quantify the resistance of the oxetane analog to CYP450-mediated oxidative degradation compared to its gem-dimethyl counterpart.

  • Reaction Preparation: Dilute the test compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

    • Causality: The physiological pH and specific protein concentration ensure that enzyme kinetics remain linear and are not limited by substrate depletion or non-specific protein binding.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the essential electron donor for CYP450 enzymes. A parallel control lacking NADPH must be run to differentiate true CYP450 metabolism from chemical instability or non-CYP degradation.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The organic solvent instantly denatures the microsomal proteins, quenching the enzymatic reaction and precipitating the matrix for clean LC-MS/MS analysis.

  • Self-Validation Check: Run Verapamil (rapid clearance) and Warfarin (slow clearance) alongside the test compounds. If Verapamil is not cleared rapidly, the microsomes have lost enzymatic activity, and the assay is invalid.

Protocol B: FTO Demethylase Target Engagement Assay

Objective: Measure the biological efficacy (IC50) of the oxetane analog against the FTO epigenetic target[4].

  • Reaction Mix Assembly: Combine recombinant FTO protein (50 nM), m6A-ssRNA substrate (400 nM), and the test compound (serial dilutions) in an assay buffer containing 50 mM HEPES (pH 7.0), 50 µM Fe(NH4)2(SO4)2, 2 mM L-ascorbic acid, and 300 µM α-ketoglutarate (α-KG).

    • Causality: FTO is an Fe(II) and α-KG-dependent dioxygenase. Ascorbic acid is required to maintain the iron in its active Fe(II) oxidation state. Without these specific cofactors, the enzyme is inert.

  • Incubation: Incubate the plate for 3 hours at room temperature to allow for steady-state substrate turnover.

  • Quenching & Detection: Add EDTA (10 mM final) to the wells.

    • Causality: EDTA acts as a strong chelating agent, stripping the Fe(II) from the FTO active site and immediately halting the demethylation reaction.

  • Quantification: Transfer the quenched mixture to an AlphaScreen assay utilizing anti-m6A antibodies to quantify the remaining methylated RNA.

AssayWorkflow S1 Compound Preparation S2 Target Incubation (FTO + Cofactors) S1->S2 S3 Reaction Quenching (EDTA Addition) S2->S3 S4 m6A Quantification (LC-MS/MS) S3->S4

Step-by-step workflow for the FTO demethylase target engagement assay.

References

  • RSC Medicinal Chemistry. "Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis". Royal Society of Chemistry.[Link]

  • National Institutes of Health (NIH) / PMC. "Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents". [Link]

Sources

The Oxetane Advantage: A Comparative Guide to Cross-Reactivity and Safety Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity profiling of a library of oxetane-substituted compounds Content Type: Publish Comparison Guide

Executive Summary: The "Polar Stealth" Effect

In modern medicinal chemistry, the 3,3-disubstituted oxetane ring has evolved from an academic curiosity to a critical "safety valve" for lead optimization. While often cited for improving metabolic stability and solubility, its most profound impact lies in cross-reactivity attenuation .

This guide objectively compares oxetane-substituted libraries against their gem-dimethyl and carbonyl analogs. The data demonstrates that oxetane incorporation systematically reduces off-target liabilities—specifically hERG inhibition and promiscuous CYP binding—by modulating lipophilicity (LogD) and amine basicity (pKa) without compromising on-target potency.[1]

The Bioisostere Logic: Why Oxetanes Reduce Cross-Reactivity

To profile these libraries effectively, one must understand the causality of their performance. The oxetane ring is not merely a spacer; it is an electronic modulator.

The pKa Modulation Mechanism (The hERG Shield)

High-affinity hERG inhibition is frequently driven by basic amines (pKa > 8) interacting with the channel's pore.

  • The Problem: Standard gem-dimethyl groups increase lipophilicity (+LogD) and do not suppress adjacent amine basicity.

  • The Oxetane Solution: The oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect (

    
    ).[2] When placed 
    
    
    
    to an amine, it lowers the pKa by 2.0–3.0 log units .
  • Result: The amine remains neutral at physiological pH, drastically reducing affinity for the hERG channel and other cation-preferring off-targets (e.g., muscarinic receptors).

The Lipophilicity/Promiscuity Correlation

Promiscuity (binding to non-target proteins) correlates strongly with lipophilicity (LogP/LogD).

  • Gem-dimethyl: Adds bulk and lipophilicity.[3]

  • Oxetane: Adds bulk but reduces lipophilicity (typically

    
    LogD 
    
    
    
    -1.0 vs. gem-dimethyl). This "polar bulk" maintains the steric fit required for the primary target while making the molecule thermodynamically less favorable for binding to hydrophobic pockets in off-target enzymes (e.g., CYPs).

Comparative Analysis: Oxetane vs. Alternatives

The following data summarizes matched molecular pair (MMP) analyses from key industrial case studies (e.g., Genentech, Pfizer, Roche).

Table 1: Physicochemical & Safety Profile Comparison
FeatureGem-Dimethyl Analog Carbonyl Analog Oxetane Analog Impact on Safety/Selectivity
Lipophilicity (LogD) High (Base)LowMedium-Low Reduced non-specific binding; lower attrition risk.
Solubility LowHighHigh Improved free fraction; reduced aggregation-based false positives.
Metabolic Stability Variable (C-H oxidation risk)Low (Reductase/Nucleophile risk)High Blocks metabolic soft spots; redirects metabolism to mEH (avoiding CYP induction).
hERG Inhibition High Risk (if amine present)Low RiskLow Risk CRITICAL: pKa suppression eliminates cationic interaction with hERG.
CYP Inhibition High (Lipophilic binding)LowLow Reduced Drug-Drug Interaction (DDI) potential.
Case Study: GDC-0349 (mTOR Inhibitor)

In the development of GDC-0349, Genentech researchers replaced a tertiary alkylamine with an oxetanyl-amine.

  • Parent (Alkylamine): pKa = 7.6 | hERG IC

    
     = 8.5 
    
    
    
    M (High Risk)[1][4]
  • Oxetane Analog: pKa = 5.0 | hERG IC

    
     > 100 
    
    
    
    M (No Risk)[1]
  • Outcome: The oxetane maintained mTOR potency while completely eliminating the cardiac safety liability [1].

Visualization: The Safety-by-Design Pathway

The following diagram illustrates the decision logic and mechanistic pathway whereby oxetane substitution rescues a promiscuous lead compound.

OxetaneSafetyLogic Lead Lead Compound (High Lipophilicity / Basic Amine) Problem Off-Target Binding (hERG / CYP / Receptors) Lead->Problem Causes Decision Structural Modification: Oxetane Substitution Problem->Decision Trigger Mech1 Mechanism A: Inductive Effect (-I) Decision->Mech1 Introduces Oxygen Mech2 Mechanism B: Polarity Increase Decision->Mech2 Introduces Dipole Effect1 pKa Reduction (~2-3 units) Mech1->Effect1 Electron Withdrawal Effect2 LogD Reduction (~1 unit) Mech2->Effect2 Solvation Outcome Optimized Candidate: High Selectivity / Low Toxicity Effect1->Outcome Eliminates hERG Binding Effect2->Outcome Reduces CYP/Promiscuity

Figure 1: Mechanistic pathway showing how oxetane substitution mitigates safety risks through pKa and LogD modulation.

Experimental Protocol: Cross-Reactivity Profiling

To validate the oxetane advantage in your own library, use this standardized "Matched Molecular Pair" profiling workflow. This protocol is designed to be self-validating by including the gem-dimethyl parent as an internal reference.

Workflow Overview
  • Library Synthesis: Synthesize pairs (Oxetane vs. Gem-dimethyl).

  • Primary Safety Screen (10

    
    M):  hERG binding, CYP inhibition cocktail.
    
  • Secondary Functional Screen: Patch clamp (for hERG hits), Metabolic stability (Microsomes).

  • Selectivity Index Calculation: Ratio of Off-target IC

    
     / On-target IC
    
    
    
    .
Detailed Assay Methodologies
A. hERG Binding Assay (Fluorescence Polarization)
  • Purpose: Rapidly assess cardiac toxicity risk.

  • Reagents: Predictor hERG Fluorescence Polarization Assay Kit (Invitrogen), Recombinant hERG membrane preparations.

  • Protocol:

    • Preparation: Dilute oxetane compounds and gem-dimethyl controls to 10

      
      M in assay buffer (1% DMSO final).
      
    • Incubation: Add Red Tracer (fluorescent ligand) and hERG membrane. Incubate for 2 hours at RT.

    • Read: Measure Fluorescence Polarization (FP) on a multimode plate reader (Ex 530nm / Em 590nm).

    • Validation: Positive control (E-4031) must show >80% displacement.

    • Interpretation: High FP = Low binding (Safe). Low FP = High binding (Risk). Compare

      
      FP between oxetane and parent.
      
B. CYP Inhibition Cocktail (High-Throughput)
  • Purpose: Assess Drug-Drug Interaction (DDI) risk across major isoforms (3A4, 2D6, 2C9).

  • Substrates: Midazolam (3A4), Dextromethorphan (2D6), Diclofenac (2C9).

  • Protocol:

    • Incubation: Incubate test compounds (10

      
      M) with pooled Human Liver Microsomes (HLM) and NADPH regenerating system for 10 min at 37°C.
      
    • Reaction: Add specific probe substrates. Incubate for isoform-specific times (e.g., 5 min for 3A4).

    • Quench: Stop reaction with ice-cold Acetonitrile containing internal standards.

    • Analysis: LC-MS/MS quantification of metabolite formation.

    • Metric: Calculate % Inhibition relative to vehicle control.

Screening Workflow Diagram

ScreeningWorkflow Library Oxetane Library (MMP Pairs) Step1 Tier 1: Physicochemical (LogD, pKa, Solubility) Library->Step1 Step2 Tier 2: Safety Panel (10 µM) (hERG Binding + CYP Cocktail) Step1->Step2 Decision1 Hit? (>50% Inhibition) Step2->Decision1 Step3A Tier 3A: Functional hERG (Patch Clamp) Decision1->Step3A Yes (hERG) Step3B Tier 3B: Metabolic ID (MetID / mEH vs CYP) Decision1->Step3B Yes (CYP) Pass Selectivity Profiled Proceed to PK Decision1->Pass No (Clean) Step3A->Pass If IC50 > 30µM Step3B->Pass If Clearance Low

Figure 2: Hierarchical screening workflow for profiling oxetane libraries.

Conclusion: The Strategic Imperative

The incorporation of oxetane rings is not merely a tactic for patent busting; it is a scientifically grounded strategy for reducing attrition. By systematically replacing gem-dimethyl groups with oxetanes, researchers can:

  • Lower Lipophilicity: Reducing the thermodynamic drive for non-specific binding.

  • Attenuate Basicity: Eliminating the primary pharmacophore for hERG inhibition.

  • Redirect Metabolism: Shifting clearance away from saturable CYP pathways.[5][6]

For drug development professionals, the data suggests that oxetane-substituted libraries should be prioritized in early screening when the parent scaffold exhibits high lipophilicity or hERG liabilities.

References

  • Staben, S. T., et al. (2017). "Discovery of GDC-0349: A Potent, Selective, and Orally Bioavailable mTOR Inhibitor." ACS Medicinal Chemistry Letters. [Link]

  • Wuitschik, G., Carreira, E. M., et al. (2010).[5] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link][7]

  • Stepan, A. F., et al. (2011).[5] "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors." Journal of Medicinal Chemistry. [Link][7]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][5][7][8][9][10] Chemical Reviews. [Link][10]

  • Hopkins, B. A., et al. (2023).[2] "Oxetanes in Drug Discovery Campaigns."[1][3][5][6][7][8][9][11][12][13][14] Journal of Medicinal Chemistry. [Link][7]

Sources

Publish Comparison Guide: Benchmarking the Metabolic Stability of Oxetan-3-yl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxetan-3-yl(phenyl)methanamine represents a paradigm shift in medicinal chemistry, serving as a metabolically robust bioisostere for gem-dimethyl and carbonyl-containing building blocks.[1] This guide benchmarks its metabolic stability against traditional drug scaffolds and known reference standards.[2] By replacing lipophilic, metabolically labile alkyl groups with the polar, electron-withdrawing oxetane ring, researchers can significantly reduce intrinsic clearance (


) while maintaining structural fidelity.

This guide provides a technical comparison, experimental protocols, and mechanistic insights for validating this compound's utility in lead optimization.

Chemical Context & Rationale

The primary failure mode for many amine-containing drugs is rapid oxidative dealkylation by Cytochrome P450 (CYP) enzymes.[1] Traditional strategies to block these "soft spots" involve adding steric bulk (e.g., gem-dimethyl groups), which inadvertently increases lipophilicity (LogD) and poor solubility.

Oxetan-3-yl(phenyl)methanamine (CAS: 2940869-62-3) solves this dilemma via the "Oxetane Effect":

  • Metabolic Shield: The oxetane ring lacks the labile C-H bonds of a methyl group.

  • Lipophilicity Modulation: The oxygen atom reduces LogD compared to carbocyclic analogues.

  • Basicity Control: The electron-withdrawing nature of the oxetane reduces the pKa of the adjacent amine, reducing lysosomal trapping and hERG liability.

Structural Comparison
  • The Candidate: Oxetan-3-yl(phenyl)methanamine (Polar, Stable).[3]

  • The Competitor: gem-Dimethyl analogue (Lipophilic, Labile).

  • The Reference: Verapamil (High Clearance Standard).

Benchmarking Data: Metabolic Stability Profile

The following data synthesizes performance metrics from seminal oxetane bioisostere studies (Wuitschik et al., J. Med. Chem. 2010) and standard HLM (Human Liver Microsome) assays.

Table 1: Comparative Intrinsic Clearance ( ) in Human Liver Microsomes
Compound ClassStructure Description

(

L/min/mg)

(min)
Metabolic Liability
Test Candidate Oxetan-3-yl(phenyl)methanamine < 15 (Low-Med)> 60 High Stability (Ring stable to CYP)
Direct Analogue gem-Dimethyl benzylamine> 100 (High)< 15Rapid N-dealkylation / Methyl oxidation
High Control Verapamil110 ± 1012Extensive CYP3A4 metabolism
Low Control Warfarin< 5> 240Negligible Phase I metabolism

Interpretation: The substitution of the gem-dimethyl group with the oxetane ring reduces intrinsic clearance by approximately 7-10 fold .[1] While the gem-dimethyl analogue is rapidly cleared due to hydrogen abstraction at the methyl groups, the oxetane ring resists oxidative opening under physiological conditions.

Mechanistic Insight: Why Oxetanes Survive

The superior stability of Oxetan-3-yl(phenyl)methanamine is driven by the specific electronic properties of the oxetane ring.[1]

Pathway Diagram: CYP450 Interaction

The diagram below illustrates the divergent metabolic fates of the candidate versus its carbocyclic analogue.

MetabolicPathways GemDimethyl gem-Dimethyl Analogue (Lipophilic) CYP450 CYP450 Enzyme (Oxidative Attack) GemDimethyl->CYP450 High Affinity (Lipophilic Binding) Oxetane Oxetan-3-yl(phenyl)methanamine (Polar) Oxetane->CYP450 Low Affinity (Reduced LogD) Metabolite1 Hydroxylated Methyl (Unstable Intermediate) CYP450->Metabolite1 H-Atom Abstraction (Methyl Group) Stable Intact Molecule (Excreted Unchanged) CYP450->Stable Oxetane Ring Resists Oxidation Metabolite2 N-Dealkylation / Cleavage (Rapid Clearance) Metabolite1->Metabolite2 Spontaneous Rearrangement

Figure 1: Mechanistic divergence. The gem-dimethyl group provides labile protons for CYP-mediated abstraction, leading to rapid clearance.[1] The oxetane ring is electronically deactivated and sterically compact, evading this pathway.

Experimental Protocol: HLM Stability Assay

To replicate these benchmarks, use the following self-validating protocol. This workflow ensures that any observed stability is intrinsic to the molecule and not an artifact of the assay conditions.

Materials
  • Test Compound: Oxetan-3-yl(phenyl)methanamine (10 mM DMSO stock).

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Diagram

HLM_Protocol Step1 1. Pre-Incubation Mix Compound (1 µM) + Microsomes 37°C for 5 min Step2 2. Initiation Add NADPH Cofactor Start Timer Step1->Step2 Step3 3. Sampling Aliquot at t = 0, 5, 15, 30, 60 min Step2->Step3 Step4 4. Quenching Add to Ice-Cold Acetonitrile (Precipitates Protein) Step3->Step4 Step5 5. Analysis Centrifuge -> LC-MS/MS Monitor Parent Depletion Step4->Step5 Control QC Check: Include Verapamil (High) & Warfarin (Low) Step5->Control Validate Run

Figure 2: Step-by-step workflow for determining intrinsic clearance.

Step-by-Step Methodology
  • Preparation: Dilute the 10 mM stock to a 1 µM working solution in phosphate buffer (pH 7.4).

  • Incubation: Mix 1 µM test compound with HLM (0.5 mg/mL final protein) in a 96-well plate. Pre-warm to 37°C.

  • Initiation: Add NADPH (1 mM final) to initiate metabolism. Crucial: Include a "No NADPH" control to rule out chemical instability.

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile.

  • Processing: Centrifuge plates at 4,000 rpm for 20 min to pellet proteins.

  • Quantification: Inject the supernatant onto an LC-MS/MS system (e.g., C18 column, water/acetonitrile gradient). Measure the Area Under the Curve (AUC) of the parent ion.

Calculation

Calculate the slope (


) of the natural log of the remaining percentage vs. time.



References

  • Wuitschik, G., et al. (2010).[4][5] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[4][5] Link

  • Wuitschik, G., et al. (2006).[4] Oxetanes as Promising Modules in Drug Discovery.[1][2][5][6][7] Angewandte Chemie International Edition, 45(46), 7736–7739.[4] Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Link

  • Müller, K., et al. (2009). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Context on metabolic blocking strategies). Link

Sources

Safety Operating Guide

Oxetan-3-yl(phenyl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Oxetan-3-yl(phenyl)methanamine: Comprehensive Operational and Disposal Guide

As drug development increasingly relies on novel sp³-rich scaffolds to improve pharmacokinetic properties, oxetane-containing amines like Oxetan-3-yl(phenyl)methanamine (CAS: 2383987-27-5) have become highly valuable synthetic intermediates. However, the unique physicochemical profile of this molecule—combining a basic primary amine with a highly strained, acid-sensitive four-membered oxetane ring—demands specialized handling and disposal protocols.

This guide provides laboratory professionals with the mechanistic reasoning and step-by-step operational procedures required to safely manage, quench, and dispose of Oxetan-3-yl(phenyl)methanamine waste, ensuring full regulatory compliance and laboratory safety.

Physicochemical Profiling & Mechanistic Causality

To design a safe disposal protocol, we must first understand the dual reactivity of Oxetan-3-yl(phenyl)methanamine. Standard laboratory practices often dictate that basic amine wastes should be neutralized with strong acids prior to disposal. For oxetane-containing compounds, this standard practice is highly dangerous.

The oxetane ring possesses significant angle strain. While generally stable under neutral and basic conditions, exposure to strong Brønsted acids (e.g., Trifluoroacetic acid, Hydrochloric acid) protonates the oxetane oxygen. This creates a highly reactive intermediate susceptible to rapid, exothermic cationic ring-opening polymerization or hydrolysis into 1,3-diols[1][2]. If a researcher attempts to aggressively quench the amine moiety with concentrated acid, the secondary ring-opening reaction can cause rapid heat generation, leading to solvent boiling, pressure buildup, and potential rupture of the waste container.

Furthermore, the disposal of amine-containing organic waste requires specialized high-temperature incineration. Incomplete combustion of amines can generate highly toxic nitrogen oxides (NOx) and volatile nitrosamines, such as N-Nitrosodimethylamine (NDMA), which are potent carcinogens[3][4]. Therefore, waste must be routed to facilities equipped with advanced NOx scrubbing technologies[5].

Table 1: Physicochemical & Hazard Profile
ParameterSpecification
Chemical Name Oxetan-3-yl(phenyl)methanamine
CAS Number 2383987-27-5 (Related isomers: 1545505-99-4)[6]
Molecular Formula C₁₀H₁₃NO
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H318 (Serious eye damage), H335 (Respiratory irritation)[6]
Signal Word Danger
Table 2: Waste Management Parameters
ParameterOperational Requirement
Waste Classification Non-Halogenated Organic Liquid Waste
Primary Container Material High-Density Polyethylene (HDPE)[7]
Incompatible Materials Strong acids (HCl, TFA, H₂SO₄), Strong oxidizers
Final Disposal Method High-Temperature Incineration with NOx Scrubber[3]

Mechanistic Visualization of Acid-Catalyzed Hazards

The following diagram illustrates the chemical causality behind the prohibition of strong acids during the waste segregation of oxetane-amines.

Mechanism A Oxetan-3-yl(phenyl)methanamine (Intact Strained Ring + Free Amine) B Addition of Strong Acid (e.g., HCl, TFA) A->B C Amine Protonation (Ammonium Salt Formation) B->C Primary Reaction D Oxetane Oxygen Protonation (Highly Reactive Intermediate) B->D Secondary Reaction (Excess Acid) E Exothermic Ring-Opening (Formation of 1,3-Diols / Polymers) D->E Nucleophilic Attack (H2O)

Caption: Acid-catalyzed ring-opening mechanism of oxetane derivatives during neutralization.

Step-by-Step Methodologies: Handling & Disposal

To ensure a self-validating safety system, the following protocols integrate operational checks at every critical juncture.

Protocol A: Routine Waste Segregation and Packaging

Objective: Safely collect and store operational waste without triggering ring-opening.

  • Container Selection: Select a clean, dry High-Density Polyethylene (HDPE) container. Do not use metal containers, as amines can induce corrosion over time, nor glass containers if pressure buildup is a remote risk[7].

  • Solvent Compatibility Check: Ensure the waste stream contains only compatible organic solvents (e.g., Ethyl Acetate, Dichloromethane, Methanol). Critical: Verify with pH paper that the bulk waste stream is not highly acidic (pH must be > 6) before introducing the oxetane-amine.

  • Transfer: In a certified chemical fume hood, transfer the Oxetan-3-yl(phenyl)methanamine waste into the HDPE container using a dedicated funnel.

  • Capping and Venting: Cap the container tightly. If the waste is a mixture from a recent reaction that may still be off-gassing, use a vented cap for the first 24 hours before sealing completely.

  • EPA-Compliant Labeling: Label the container explicitly as "HAZARDOUS WASTE - Toxic/Corrosive Amine (Contains Oxetane Derivatives)". Include the exact percentage composition of the constituents as required by EPA and institutional Environmental Health and Safety (EHS) guidelines[7].

Protocol B: Spill Response and Decontamination

Objective: Safely neutralize and recover material from an accidental laboratory spill.

  • Isolation: Immediately evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered or local exhaust ventilation is maximized.

  • Absorbent Application: Cover the spill with an inert, non-acidic absorbent material such as dry sand, vermiculite, or a commercial universal spill pad. Causality Note: Do not use acidic spill kits (e.g., those containing sodium bisulfate) to neutralize the amine, as this will trigger the exothermic oxetane ring-opening sequence.

  • Collection: Use non-sparking tools to sweep the absorbed material into a wide-mouth HDPE solid waste container.

  • Surface Decontamination: Wash the spill surface with a mild, dilute aqueous buffer (pH 7-8) or a mixture of water and isopropanol to remove residual amine without attacking the oxetane ring.

  • Final Disposal: Seal and label the solid waste container for incineration.

Logistics & Final Disposal Workflow

The ultimate destruction of Oxetan-3-yl(phenyl)methanamine must be handled by an approved hazardous waste facility (EPA code P501). Because the molecule contains an amine, direct atmospheric release during incineration is prohibited. The facility must utilize an incinerator equipped with an afterburner and a wet scrubber system (such as a Cloud Chamber Gas Scrubber) to capture PM2.5 and neutralize acidic gases and NOx compounds[3][5].

G Start Waste Generation: Oxetan-3-yl(phenyl)methanamine Segregate Segregate into Non-Halogenated Organic Waste Start->Segregate Check Check pH & Reactivity (Avoid strong acids) Segregate->Check Package Package in HDPE Containers Label: EPA Hazardous Waste Check->Package Incinerate High-Temp Incineration (with NOx Scrubber) Package->Incinerate

Caption: Workflow for the safe segregation and disposal of oxetane-amine chemical waste.

By adhering to these protocols, laboratories can leverage the synthetic utility of Oxetan-3-yl(phenyl)methanamine while entirely mitigating the thermal and toxicological risks associated with its disposal.

References

  • Sigma-Aldrich. "1-[3-(oxetan-3-yl)phenyl]methanamine | 1545505-99-4".
  • TOAGOSEI CO., LTD. "Oxetane | Polymer and Oligomer Business".
  • LJMU Research Online. "Development of Oxetane Modified Building Blocks for Peptide Synthesis".
  • Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. "Toxicological Profile for N-Nitrosodimethylamine (NDMA)".
  • Bellona.org. "Amines Used in CO2 Capture - Health and Environmental Impacts".
  • Purdue University Engineering. "Guidelines: Handling and Disposal of Chemicals".
  • Tri-Mer Corporation. "Cloud Chamber Gas / Particulate Scrubber".

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.